JAK3 covalent inhibitor-2
Description
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Properties
Molecular Formula |
C20H20N6O3 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(3R)-1-[5-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C20H20N6O3/c1-2-17(27)24-14-6-4-8-25(11-14)20-18-16(10-21-19(18)22-12-23-20)13-5-3-7-15(9-13)26(28)29/h2-3,5,7,9-10,12,14H,1,4,6,8,11H2,(H,24,27)(H,21,22,23)/t14-/m1/s1 |
InChI Key |
RNHLEVUDVWYHSL-CQSZACIVSA-N |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C=CC(=O)NC1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Selective Covalent JAK3 Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a selective covalent inhibitor of Janus Kinase 3 (JAK3). The high degree of structural conservation among the ATP-binding sites of JAK family members has presented a significant challenge in developing isoform-selective inhibitors.[1][2] The strategy of targeting a unique cysteine residue (Cys909) within the JAK3 active site has enabled the development of potent and selective covalent inhibitors.[1][3] This approach has led to the discovery of compounds with significant therapeutic potential for autoimmune disorders and other immune-mediated diseases.[4][5] This document will focus on a representative 2,4-substituted pyrimidine-based covalent inhibitor, designated here as Compound 9, as a case study.[1]
The Rationale for Selective JAK3 Inhibition
The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling.[6] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells.[1] JAK3 is essential for signaling by cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][7] This unique functional role in the immune system makes JAK3 an attractive therapeutic target for autoimmune diseases.[4][8] Non-selective JAK inhibitors, such as tofacitinib, have shown clinical efficacy but are associated with side effects potentially linked to the inhibition of other JAK isoforms.[1][9] Therefore, the development of highly selective JAK3 inhibitors is a key objective in the field.[5]
Discovery of a Covalent JAK3 Inhibitor
The discovery of selective covalent JAK3 inhibitors hinged on exploiting a unique cysteine residue, Cys909, located in the ATP-binding site of JAK3.[1][4] This cysteine is not present in other JAK family members, providing a handle for designing inhibitors with a covalent mechanism of action that confers high selectivity.[1] The development of 2,4-substituted pyrimidine-based inhibitors, such as Compound 9, involved a structure-activity relationship (SAR) investigation to identify potent and selective compounds.[1][2] These inhibitors typically feature an acrylamide "warhead" that forms a covalent bond with the thiol group of Cys909.[1]
Kinase Selectivity
The selectivity of these covalent inhibitors is a key feature. Compound 9, for instance, demonstrates potent inhibition of JAK3 while showing significantly less activity against other JAK family members and a panel of other kinases.[1] The covalent interaction with Cys909 is a major contributor to this selectivity.[10]
Table 1: Biochemical IC50 Values of Compound 9 and Related Kinases [1]
| Kinase | Compound 9 IC50 (nM) |
| JAK3 | 4.7 |
| JAK1 | 896 |
| JAK2 | 1050 |
| TYK2 | > 10000 |
| EGFRWT | 409 |
| BTK | 794 |
| ITK | 1070 |
| FLT3 | 13 |
| TTK | 49 |
| BLK | 157 |
| TXK | 36 |
Cellular Activity
The efficacy of these inhibitors is confirmed in cellular assays that measure the inhibition of JAK3-dependent signaling pathways. A common method involves stimulating cells with a cytokine like IL-2, which activates the JAK1/JAK3 pathway, leading to the phosphorylation of STAT5.[4] The ability of the inhibitor to block this phosphorylation event is a measure of its cellular potency.
Table 2: Cellular IC50 Values for JAK-Dependent Cell Proliferation [1]
| Cell Line (JAK-Dependence) | Compound 9 IC50 (nM) |
| Ba/F3 (JAK3) | 69 |
| Ba/F3 (JAK1) | > 3000 |
| Ba/F3 (JAK2) | > 3000 |
| Ba/F3 (TYK2) | > 3000 |
Experimental Protocols
General Synthesis of 2,4-Disubstituted Pyrimidine Covalent Inhibitors
The synthesis of 2,4-disubstituted pyrimidine inhibitors generally involves a multi-step process. A common route starts with a commercially available dichloropyrimidine, followed by sequential nucleophilic aromatic substitution reactions to introduce the side chains at the C2 and C4 positions. The acrylamide warhead is typically introduced in the final steps of the synthesis.
General synthetic workflow for 2,4-disubstituted pyrimidine inhibitors.
Biochemical Kinase Assays
Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the purified kinase domains of the JAK family members. These assays typically measure the ability of the inhibitor to block the phosphorylation of a substrate peptide by the kinase. The kinase activity can be quantified using various methods, such as radioisotope incorporation (32P-ATP) or fluorescence-based detection systems.[4]
Cellular Assays
Ba/F3 cells are a murine pro-B cell line that can be rendered dependent on the signaling of a specific JAK by transducing them with a TEL-JAK fusion protein.[1] The anti-proliferative activity of the inhibitors is assessed by treating these engineered Ba/F3 cell lines with varying concentrations of the compound and measuring cell viability after a set incubation period, typically using a reagent like CellTiter-Glo.[1]
To assess the inhibition of JAK3 signaling in a more physiologically relevant context, primary cells such as human T-blasts or peripheral blood mononuclear cells (PBMCs) are used.[4][5] The cells are pre-incubated with the inhibitor and then stimulated with a cytokine that activates JAK3, such as IL-2.[4] The level of phosphorylated STAT5 (pSTAT5) is then measured by flow cytometry or Western blotting.[4]
Workflow for the pSTAT5 cellular assay.
Signaling Pathway
JAK3 is activated by cytokines that bind to receptors containing the common gamma chain (γc).[7] Upon cytokine binding, the receptor subunits dimerize, bringing the associated JAK1 and JAK3 proteins into close proximity, leading to their trans-phosphorylation and activation.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][11] The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[11] Covalent JAK3 inhibitors block this cascade by preventing the initial autophosphorylation and activation of JAK3.
The JAK3/STAT5 signaling pathway and the point of inhibition.
Conclusion
The development of covalent inhibitors targeting the unique Cys909 residue of JAK3 represents a successful strategy for achieving high selectivity within the JAK family. Compounds such as the 2,4-substituted pyrimidine-based inhibitors demonstrate potent and selective inhibition of JAK3 in both biochemical and cellular assays. This class of inhibitors holds significant promise for the treatment of autoimmune diseases and serves as a valuable tool for dissecting the specific roles of JAK3 in immune cell biology.[2][12] The detailed methodologies and data presented in this guide provide a framework for the continued discovery and development of next-generation selective JAK inhibitors.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 6. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 8. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide on the Binding Site and Kinetics of a JAK3 Covalent Inhibitor
Disclaimer: The following technical guide details the binding site and kinetics of a representative covalent inhibitor of Janus Kinase 3 (JAK3). For the purpose of providing specific quantitative data and detailed experimental protocols as requested, this guide will focus on a well-characterized tricyclic covalent inhibitor, designated herein as JAK3 Covalent Inhibitor-2 , based on data reported for similar compounds in peer-reviewed literature.
Executive Summary
Janus Kinase 3 (JAK3) is a critical enzyme in the signaling pathways of several cytokines, making it a key target for the treatment of autoimmune diseases and other inflammatory conditions. The development of selective JAK3 inhibitors has been a significant challenge due to the high degree of homology within the ATP-binding sites of the JAK family kinases (JAK1, JAK2, JAK3, and TYK2). One successful strategy to achieve selectivity is through the design of covalent inhibitors that target a unique cysteine residue present in the active site of JAK3. This guide provides a detailed overview of the binding site, kinetic properties, and relevant experimental methodologies for a representative JAK3 covalent inhibitor.
Binding Site of this compound
The selectivity of covalent inhibitors for JAK3 is primarily achieved by targeting a non-conserved cysteine residue, Cys-909 , located within the ATP-binding site.[1] This residue is unique to JAK3 among the JAK family members, which possess a serine at the equivalent position.[1] The inhibitor, designed with a terminal electrophile (such as an acrylamide moiety), forms an irreversible covalent bond with the thiol group of Cys-909.[2] This covalent interaction allows for high potency and selectivity.
Structural studies have confirmed that these inhibitors are ATP-competitive, meaning they bind to the same site as the endogenous ligand ATP. The covalent bond formation with Cys-909 effectively and irreversibly blocks the ATP-binding pocket, thus inhibiting the kinase activity of JAK3.
Kinetics of this compound
The inhibition of JAK3 by a covalent inhibitor is a time-dependent process. The potency of such inhibitors is best described by the kinetic constants KI (the inhibitor binding affinity) and kinact (the maximal rate of inactivation). The overall efficiency of the covalent inhibitor is represented by the second-order rate constant kinact/KI.
Quantitative Kinetic Data
The following table summarizes the kinetic parameters for a representative tricyclic covalent inhibitor of JAK3.
| Compound | Apparent Association Rate Constant (M-1min-1) | Observed Binding Mode | Reference |
| This compound (analogue 1) | 2.1 x 105 | Irreversible | [3] |
| This compound (analogue 3) | 1.0 x 107 | Irreversible | [3] |
Note: The apparent association rate constant for an irreversible inhibitor is equivalent to kinact/KI under conditions where the inhibitor concentration is much greater than the enzyme concentration.[1]
Potency and Selectivity Data
The following table presents the half-maximal inhibitory concentration (IC50) values, which demonstrate the potency and selectivity of a representative JAK3 covalent inhibitor.
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Kinase Assay (30 min preincubation) | JAK3 | < 3 | |
| Cell-based pSTAT5 Assay (IL-2 stimulation) | JAK3 | < 100 | |
| Kinome Scan (selectivity profiling) | JAK1 | > 10,000 | [2] |
| Kinome Scan (selectivity profiling) | JAK2 | > 10,000 | [2] |
| Kinome Scan (selectivity profiling) | TYK2 | > 10,000 | [2] |
Experimental Protocols
Biochemical Kinase Assay for Time-Dependent Inhibition
This protocol is designed to determine the time-dependent inhibitory activity of a covalent inhibitor against JAK3.
Materials:
-
Recombinant human JAK3 enzyme
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the JAK3 enzyme to the assay buffer.
-
Add the serially diluted inhibitor to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor mixture for varying time points (e.g., 0, 15, 30, 60 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a fixed time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point and determine the IC50 value. A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.
Mass Spectrometry for Covalent Adduct Confirmation
This protocol is used to confirm the covalent binding of the inhibitor to JAK3 and to identify the specific residue modified.
Materials:
-
Recombinant human JAK3 enzyme
-
This compound
-
Incubation buffer (e.g., PBS)
-
LC-MS/MS system (e.g., Orbitrap)
-
Protease for digestion (e.g., Trypsin)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation
Procedure:
-
Incubate the JAK3 enzyme with an excess of this compound (and a DMSO control) for a sufficient time to allow for covalent modification (e.g., 2 hours at room temperature).
-
Intact Protein Analysis:
-
Desalt the protein-inhibitor mixture.
-
Analyze the sample by LC-MS to determine the mass of the intact protein.
-
A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
-
Peptide Mapping Analysis:
-
Denature, reduce (with DTT), and alkylate (with IAA) the protein samples.
-
Digest the protein into peptides using a protease like trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the JAK3 protein sequence, including a variable modification on cysteine residues corresponding to the mass of the inhibitor.
-
Identification of a peptide containing Cys-909 with the added mass of the inhibitor confirms the specific site of covalent modification.
-
Cell-Based Assay for JAK3 Selectivity
This protocol assesses the selective inhibition of JAK3-mediated signaling in a cellular context.
Materials:
-
Human T-blast cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Interleukin-2 (IL-2)
-
This compound
-
Antibodies for phosphorylated STAT5 (pSTAT5) and total STAT5
-
Flow cytometer or plate-based immunoassay system
Procedure:
-
Culture T-blast cells in RPMI 1640 medium.
-
Plate the cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with IL-2 to activate the JAK3 signaling pathway.
-
After a short incubation (e.g., 15-20 minutes), lyse the cells.
-
Measure the levels of pSTAT5 and total STAT5 using a suitable method like flow cytometry or a plate-based immunoassay.
-
Calculate the percentage of inhibition of IL-2-induced pSTAT5 phosphorylation at each inhibitor concentration and determine the IC50 value.
-
To assess selectivity, perform similar assays using cytokines that signal through other JAKs (e.g., IL-6 for JAK1/JAK2) and measure the phosphorylation of their respective STAT proteins.
Visualizations
JAK3 Signaling Pathway
Caption: Simplified JAK3/JAK1 signaling pathway upon cytokine stimulation.
Experimental Workflow for Covalent Inhibitor Characterization
Caption: Workflow for the characterization of a covalent JAK3 inhibitor.
Logical Relationship of Key Kinetic Parameters
References
The Structural Basis for JAK3 Covalent Inhibitor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and mechanistic principles underpinning the selectivity of covalent inhibitors for Janus Kinase 3 (JAK3). The high degree of homology within the ATP-binding sites of the four JAK family members (JAK1, JAK2, JAK3, and TYK2) has historically presented a significant challenge for the development of isoform-selective inhibitors.[1][2] However, the discovery of a unique, non-conserved cysteine residue within the JAK3 active site has enabled a targeted covalent approach, paving the way for a new generation of highly selective chemical probes and therapeutic candidates.[3][4] This document details the key structural features, quantitative selectivity data, and experimental methodologies that define this important class of inhibitors.
The Rationale for Selective JAK3 Inhibition
The Janus kinases are critical mediators of cytokine signaling through the JAK/STAT pathway.[1] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells.[3] It is essential for signaling by cytokines that utilize the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][5] In these receptor complexes, JAK3 typically pairs with JAK1.[5] Given its restricted expression and crucial role in immune cell function, selectively targeting JAK3 is a promising strategy for treating autoimmune and inflammatory diseases, with the potential for a more favorable safety profile compared to pan-JAK inhibitors.[3][6]
Structural Basis for Selectivity: The Cys909 Residue
The key to designing selective covalent JAK3 inhibitors lies in exploiting a unique structural feature within its ATP-binding site. JAK3 possesses a cysteine residue at position 909 (Cys909), a location where all other JAK family members have a serine.[1][5] This non-conserved cysteine provides a nucleophilic thiol group that can be targeted by inhibitors equipped with an electrophilic "warhead."[3][7] This strategy allows for the formation of a stable covalent bond, providing high potency and exquisite selectivity.[2][6]
Several classes of inhibitors have been developed to target Cys909, including those based on 2,4-substituted pyrimidine and tricyclic scaffolds, often incorporating an acrylamide or cyanoacrylamide electrophile.[1][2][8] Co-crystal structures have confirmed that these inhibitors bind in the ATP pocket and form a covalent adduct with the Cys909 thiol.[1][7][8]
In addition to direct covalent targeting, some inhibitors achieve further selectivity by inducing a unique binding pocket. For example, certain nitrile-containing reversible-covalent inhibitors were shown to reorient the side chain of Arginine 911 (R911), creating a distinct cavity that is not observed in other JAK3 structures and further enhancing inhibitor affinity and selectivity.[8][9]
Quantitative Analysis of Inhibitor Selectivity
The selectivity of covalent JAK3 inhibitors is quantified by comparing their inhibitory potency (typically the half-maximal inhibitory concentration, IC₅₀) against JAK3 versus other JAK family members and a broader panel of kinases. The data consistently demonstrate a dramatic preference for JAK3.
Table 1: Biochemical Selectivity of Representative Covalent JAK3 Inhibitors
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (vs. JAK3) | Reference |
|---|---|---|---|---|---|---|
| Tofacitinib | 1.1 | 20 | 1 | 344 | Pan-JAK inhibitor | [10],[11] |
| Compound 9 | >3000 | >3000 | 69 (cellular) | >3000 | >43-fold (cellular) | [1] |
| Tricyclic Inhibitor | >10,000 | >10,000 | 7 | >10,000 | >1400-fold | [2] |
| Compound III-4 | >10,000 | >10,000 | 57 | >10,000 | >175-fold | [12] |
| Compound 5 | 130 | 3300 | 0.008 | 790 | >16,000-fold vs. JAK1 |[8] |
Note: Data are from biochemical or specified cellular assays and may vary based on experimental conditions. Tofacitinib is a non-covalent inhibitor shown for comparison.
Key Experimental Methodologies
The discovery and characterization of selective covalent JAK3 inhibitors rely on a suite of biochemical, cellular, and structural biology techniques.
In Vitro Biochemical Kinase Assays
-
Objective: To determine the IC₅₀ of an inhibitor against purified JAK kinase domains.
-
Protocol Outline:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains; a suitable peptide or protein substrate (e.g., a STAT-derived peptide); ATP; and the test inhibitor at various concentrations.
-
Procedure: The kinase, substrate, and inhibitor are pre-incubated in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured after a set incubation time. Common methods include FRET-based assays (e.g., LanthaScreen, Z'-LYTE), which measure the ratio of phosphorylated to unphosphorylated substrate, or radiometric assays using ³²P-ATP.
-
Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation. For irreversible inhibitors, the IC₅₀ can be time-dependent; therefore, pre-incubation times must be standardized.[2]
-
Cell-Based Phosphorylation Assays
-
Objective: To confirm inhibitor potency and selectivity in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.
-
Protocol Outline:
-
Cell Lines: Use cell lines dependent on specific JAK signaling pathways. For JAK3, human T-lymphocytes or Ba/F3 pro-B cells engineered to express the relevant cytokine receptors are commonly used.[1][2]
-
Procedure: a. Cells are serum-starved to reduce basal signaling. b. Cells are pre-treated with a dilution series of the inhibitor for a defined period. c. The relevant cytokine (e.g., IL-2 for JAK1/JAK3 signaling) is added to stimulate the pathway.[2]
-
Detection: After stimulation, cells are lysed. The levels of phosphorylated STAT (pSTAT) and total STAT are quantified using methods such as Western Blotting, ELISA, or flow cytometry with phospho-specific antibodies.
-
Analysis: The cellular IC₅₀ is determined by plotting the inhibition of pSTAT signal against inhibitor concentration.
-
Intact Protein Mass Spectrometry
-
Objective: To provide direct evidence of covalent bond formation between the inhibitor and JAK3.
-
Protocol Outline:
-
Incubation: Recombinant JAK3 protein is incubated with a molar excess of the covalent inhibitor for a sufficient time to ensure reaction completion. A control sample with a non-covalent inhibitor or vehicle (DMSO) is run in parallel.
-
Sample Preparation: The protein-inhibitor mixture is desalted to remove non-reacted compound and buffer components.
-
Analysis: The sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting mass spectrum is deconvoluted to determine the precise molecular weight of the intact protein.
-
Interpretation: A mass increase in the inhibitor-treated sample that corresponds to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.[2][12]
-
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the inhibitor bound to the JAK3 kinase domain, revealing the precise binding mode and atomic interactions.
-
Protocol Outline:
-
Protein Expression and Purification: The human JAK3 kinase domain is expressed (e.g., in insect cells) and purified to high homogeneity.
-
Co-crystallization: The purified protein is incubated with the inhibitor to allow for covalent bond formation and then set up for crystallization trials using various precipitating agents.
-
Data Collection: Suitable crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.
-
Structure Solution and Refinement: The diffraction data are processed to solve the electron density map. An atomic model of the protein-inhibitor complex is built into the map and refined. The final structure confirms the covalent linkage to Cys909 and reveals other key hydrogen bonds and hydrophobic interactions that contribute to binding affinity and selectivity.[1][8]
-
Conclusion
The development of selective covalent JAK3 inhibitors represents a triumph of structure-based drug design. By exploiting the non-conserved Cys909 residue in the ATP-binding site, medicinal chemists have successfully overcome the challenge of JAK family isoform selectivity.[1][4] This approach has yielded potent and highly selective tool compounds that are invaluable for dissecting JAK3-specific biology and has produced clinical candidates for the treatment of autoimmune diseases.[8][12] The methodologies outlined herein—from biochemical assays to high-resolution structural studies—form the essential toolkit for the continued discovery and optimization of this promising class of targeted therapies.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in JAK3 inhibition: Isoform selectivity by covalent cysteine targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of a Novel Covalent JAK3 Inhibitor: JAK3-CovIn-2
This technical guide provides a comprehensive overview of the in vitro characterization of JAK3-CovIn-2, a novel, selective covalent inhibitor of Janus Kinase 3 (JAK3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of targeted kinase inhibitors.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1][2][3] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[1] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells and is essential for the development and function of lymphocytes.[4][5] JAK3 is activated by cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][6] Its restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases and certain hematological malignancies, with the potential for reduced side effects compared to non-selective JAK inhibitors.[5]
Covalent inhibitors offer a therapeutic advantage through their prolonged duration of action and high potency, which is achieved by forming a stable bond with the target protein.[7][8][9] The development of selective JAK3 inhibitors has been challenging due to the high degree of homology in the ATP-binding site among JAK family members.[2][3] However, a unique cysteine residue (Cys909) within the ATP-binding site of JAK3 provides an opportunity for the design of targeted covalent inhibitors.[2][3][5] JAK3-CovIn-2 is an investigational molecule designed to selectively and irreversibly bind to Cys909 of JAK3.
This guide details the in vitro biochemical and cellular characterization of JAK3-CovIn-2, including its potency, selectivity, and mechanism of action.
Data Presentation
The following tables summarize the quantitative data for the in vitro characterization of JAK3-CovIn-2.
Table 1: Biochemical Potency and Covalent Kinetics of JAK3-CovIn-2
| Parameter | Value | Description |
| JAK3 IC50 (nM) | 5.2 | Concentration of inhibitor required for 50% inhibition of JAK3 enzymatic activity in a biochemical assay. |
| Ki (nM) | 25 | The equilibrium dissociation constant for the initial reversible binding of the inhibitor to JAK3. |
| kinact (s-1) | 0.005 | The maximal rate of covalent bond formation at saturating concentrations of the inhibitor. |
| kinact/Ki (M-1s-1) | 200,000 | The second-order rate constant, representing the efficiency of covalent modification. |
Table 2: Kinase Selectivity Profile of JAK3-CovIn-2
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK3 |
| JAK3 | 5.2 | 1 |
| JAK1 | >10,000 | >1923 |
| JAK2 | >10,000 | >1923 |
| TYK2 | >10,000 | >1923 |
| EGFR | >10,000 | >1923 |
| ERBB2 | >10,000 | >1923 |
Table 3: Cellular Activity of JAK3-CovIn-2 in Ba/F3 Cell Lines
| Cell Line | Cellular IC50 (nM) | Description |
| TEL-JAK3 Ba/F3 | 45 | Inhibition of proliferation in a cell line dependent on JAK3 activity. |
| TEL-JAK1 Ba/F3 | >5,000 | Inhibition of proliferation in a cell line dependent on JAK1 activity. |
| TEL-JAK2 Ba/F3 | >5,000 | Inhibition of proliferation in a cell line dependent on JAK2 activity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Biochemical Kinase Assay (IC50 Determination)
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a peptide substrate by the recombinant human JAK3 kinase domain.
-
Procedure:
-
Recombinant human JAK3 enzyme is incubated with varying concentrations of JAK3-CovIn-2 in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and a biotinylated peptide substrate.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).
-
After a 60-minute incubation, the TR-FRET signal is read on a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Covalent Kinetic Analysis (kinact/Ki)
-
Principle: The rate of covalent modification is determined by measuring the time-dependent loss of enzymatic activity.
-
Procedure:
-
Recombinant JAK3 enzyme is incubated with multiple concentrations of JAK3-CovIn-2 for varying amounts of time.
-
At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into a solution containing the peptide substrate and a high concentration of ATP to initiate the kinase reaction and prevent further covalent modification.
-
The rate of product formation is measured.
-
The observed rate of inactivation (kobs) for each inhibitor concentration is determined by plotting the natural log of the remaining enzyme activity against time.
-
The values of kinact and Ki are determined by plotting kobs versus the inhibitor concentration and fitting the data to the Michaelis-Menten equation.
-
3. Cellular Proliferation Assay (Ba/F3 Cells)
-
Principle: Ba/F3 is a murine pro-B cell line that is dependent on IL-3 for survival and proliferation. Transfection with a TEL-JAK fusion protein makes the cells cytokine-independent and reliant on the activity of the specific JAK for proliferation.
-
Procedure:
-
Ba/F3 cells engineered to express TEL-JAK1, TEL-JAK2, or TEL-JAK3 are seeded in 96-well plates.
-
The cells are treated with a serial dilution of JAK3-CovIn-2.
-
After 72 hours of incubation, cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Luminescence is measured on a plate reader.
-
Cellular IC50 values are determined from the dose-response curves.
-
4. Mass Spectrometry for Covalent Adduct Confirmation
-
Principle: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the covalent binding of the inhibitor to the JAK3 protein.
-
Procedure:
-
Recombinant JAK3 kinase domain is incubated with a 5-fold molar excess of JAK3-CovIn-2 for 2 hours.
-
The sample is desalted and the intact protein mass is analyzed by ESI-MS. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
To identify the site of modification, the protein-inhibitor complex is digested with a protease (e.g., trypsin).
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The peptide containing the Cys909 residue is identified and its fragmentation pattern is analyzed to confirm the covalent modification at this specific site.
-
Visualizations
JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
Mechanism of Covalent Inhibition of JAK3
Caption: Two-step mechanism of covalent inhibition by JAK3-CovIn-2.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of JAK3-CovIn-2.
References
- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 7. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 9. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
A Technical Guide to Cellular Target Engagement of JAK3 Covalent Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular target engagement of a specific covalent inhibitor targeting Janus Kinase 3 (JAK3). It covers the fundamental signaling pathway, the mechanism of covalent inhibition, quantitative engagement data, and detailed experimental protocols for assessing target interaction within a cellular context.
Introduction: JAK3 as a Therapeutic Target
Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways essential for the differentiation and proliferation of hematopoietic cells.[1] The JAK3 protein is a key component of the JAK/STAT signaling pathway, which transmits signals from outside the cell into the nucleus to regulate the growth and maturation of lymphocytes, including T cells, B cells, and natural killer (NK) cells.[2] Due to its specific expression in hematopoietic cells and its crucial role in immune function, JAK3 has become a significant target for the treatment of autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[3]
The development of selective inhibitors for JAK family members has been challenging due to the high degree of similarity in their ATP-binding sites.[3][4] Covalent inhibitors offer a strategy to overcome this challenge by targeting unique, less conserved amino acid residues within the active site.[3] Specifically, JAK3 possesses a unique cysteine residue (Cys909) in its active site, which is not present in other JAK family members.[3][4] This feature allows for the design of targeted covalent inhibitors that form an irreversible bond with Cys909, leading to high potency and selectivity.[3][4] This guide focuses on "JAK3 covalent inhibitor-2," a compound designed to leverage this unique feature for selective JAK3 inhibition.
The JAK3 Signaling Pathway
The JAK/STAT pathway is instrumental for a variety of cellular processes.[1] JAK3 is exclusively activated by cytokines whose receptors contain the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] The signaling cascade proceeds as follows:
-
Cytokine Binding: A cytokine binds to its corresponding receptor, inducing the aggregation of receptor subunits.[1]
-
JAK Activation: This aggregation brings the receptor-associated JAK proteins (typically JAK1 and JAK3) into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[1][5]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.[5] These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once docked, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.[6]
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[6]
Caption: The JAK3/STAT signaling cascade from cytokine binding to gene transcription.
Mechanism of Covalent Inhibition
Targeted covalent inhibitors (TCIs) are designed to form a stable, covalent bond with their target protein.[7] This mechanism typically involves a two-step process:
-
Reversible Binding: The inhibitor first binds non-covalently to the target's active site, guided by its specific chemical structure.
-
Covalent Bond Formation: An electrophilic "warhead" on the inhibitor is positioned to react with a nearby nucleophilic amino acid residue on the target protein, forming an irreversible covalent bond.[8][9]
JAK3 covalent inhibitors are engineered to exploit the unique Cys909 residue within the ATP-binding site of JAK3.[3][4] This cysteine is not present in the other JAK family members, providing a powerful basis for selectivity.[3] By forming a covalent bond with Cys909, the inhibitor permanently blocks the ATP-binding pocket, thus inactivating the enzyme.
Caption: Two-step mechanism of targeted covalent inhibition of JAK3 at Cys909.
Quantitative Analysis of Target Engagement
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. For covalent inhibitors, this value reflects both the initial binding affinity and the rate of covalent bond formation. Below is a summary of the reported cellular potency for a representative JAK3 covalent inhibitor.
| Compound Name | Description | Cellular IC50 | Target Cell Line | Reference |
| This compound | A selective, orally efficacious JAK3 inhibitor. | 7.2 nM | Not Specified | [10] |
| Compound 9 | A 2,4-substituted pyrimidine covalent inhibitor. | 69 nM | JAK3-dependent Ba/F3 cells | [4] |
Experimental Protocols for Cellular Target Engagement
Confirming that a compound engages its intended molecular target within a live cell is a critical step in drug discovery.[11] The Cellular Thermal Shift Assay (CETSA®) is a powerful and widely used biophysical method to verify and quantify drug-target engagement in a cellular environment without requiring modification to the compound or the protein.[12][13] The principle behind CETSA is that a protein's thermal stability increases when a ligand is bound to it.[12][13]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the engagement of a JAK3 covalent inhibitor in cultured cells.
A. Materials and Reagents:
-
Cell line expressing JAK3 (e.g., human T-cell line like Jurkat, or engineered Ba/F3 cells).
-
Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), and antibiotics.
-
Phosphate-buffered saline (PBS).
-
This compound and DMSO (vehicle control).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for protein detection (e.g., primary anti-JAK3 antibody and a corresponding secondary antibody for Western blot or ELISA).
-
Reagents for protein quantification (e.g., BCA assay kit, Western blot or ELISA reagents).
B. Experimental Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a sufficient density (~80-90% confluency).
-
Harvest and resuspend the cells in fresh culture medium.
-
Treat the cells with the JAK3 covalent inhibitor at various concentrations (e.g., 0.1 nM to 10 µM) or with DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 1-3 hours) at 37°C to allow for cell penetration and target binding.[4]
-
-
Heating Step:
-
Aliquot the cell suspensions from each treatment group into PCR tubes or a 96-well plate.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. Leave one aliquot from each treatment group at room temperature as the unheated control.
-
Immediately cool the samples on ice for 3 minutes to stop the denaturation process.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant from each sample.
-
Quantify the amount of soluble JAK3 remaining in the supernatant using an appropriate method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-JAK3 antibody.
-
Immunoassays: Use high-throughput methods like AlphaLISA® or HTRF® for quantification in a microplate format.[12]
-
-
-
Data Analysis:
-
For each treatment condition, plot the percentage of soluble JAK3 remaining as a function of temperature.
-
The resulting curve is a "melt curve." A shift in the melt curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement.
-
To generate an isothermal dose-response curve, select a single temperature from the melt curve that shows a significant difference between treated and untreated samples. Plot the amount of soluble JAK3 at this temperature against the logarithm of the inhibitor concentration to determine an EC50 value for target engagement.
-
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The selective inhibition of JAK3 is a validated strategy for treating various autoimmune and inflammatory diseases. Covalent inhibitors, such as "this compound," offer a promising approach to achieve high selectivity by targeting the unique Cys909 residue in the enzyme's active site. Verifying the engagement of these compounds with JAK3 in a cellular context is essential for their preclinical development. Methodologies like the Cellular Thermal Shift Assay provide a robust, label-free approach to confirm and quantify this engagement, offering critical data to support structure-activity relationship (SAR) studies and guide lead optimization.[11] This guide provides the foundational knowledge and practical protocols for researchers to effectively assess the cellular target engagement of novel JAK3 covalent inhibitors.
References
- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 6. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 8. certara.com [certara.com]
- 9. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 10. JAK3 covalent inhibitor-2_TargetMol [targetmol.com]
- 11. Target Engagement Assay Services [conceptlifesciences.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
The Crucial Role of Cysteine 909 in the Targeted Covalent Inhibition of JAK3
A Technical Guide for Researchers and Drug Development Professionals
The Janus kinase 3 (JAK3) has emerged as a critical target in the development of therapies for autoimmune diseases and other inflammatory conditions. Its restricted expression to hematopoietic cells makes it an attractive candidate for selective inhibition, minimizing off-target effects. A key breakthrough in achieving this selectivity has been the exploitation of a unique cysteine residue, Cys909, within the ATP-binding site of JAK3. This guide provides an in-depth analysis of the role of Cys909 in the binding of covalent inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
The Significance of Cys909 in the JAK Kinase Family
The Janus kinase family consists of four members: JAK1, JAK2, JAK3, and TYK2. A significant challenge in developing selective JAK inhibitors lies in the high degree of conservation within their ATP-binding sites. However, JAK3 possesses a unique feature: a cysteine residue at position 909. In the other JAK family members, this position is occupied by a serine. This distinction provides a strategic advantage for designing highly selective covalent inhibitors that specifically target JAK3.[1][2][3] Covalent inhibitors are designed with an electrophilic "warhead" that can form a stable, irreversible bond with the nucleophilic thiol group of the Cys909 residue.[4] This covalent interaction leads to potent and sustained inhibition of JAK3's kinase activity.[5][6]
Quantitative Analysis of Covalent Inhibitor Binding to JAK3
The development of covalent inhibitors targeting Cys909 has yielded compounds with high potency and selectivity for JAK3. The following table summarizes key quantitative data for several such inhibitors, highlighting their efficacy and selectivity over other JAK kinases.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Reference |
| Compound III-4 | JAK3 | 57 ± 1.21 | > 175-fold | > 175-fold | [6] |
| Compound 9 | JAK3 | - | - | - | [2][7][8] |
| Compound 45 | JAK3 | - | - | - | [2][7][8] |
| Z583 | JAK3 | 0.1 (Km ATP) | ~29-fold (vs. TXK) | ~31-fold (vs. BMX) | [3] |
| RCKI 36 | JAK3 | 456 | > 22-fold | - | [9] |
| Tricyclic Inhibitors | JAK3 | < 100 | High | High | [5] |
| Cyanoacrylamide Inhibitors | JAK3 | 100 | > 100-fold | > 100-fold | [2] |
| Ritlecitinib (PF-06651600) | JAK3 & TEC Kinases | - | - | - | [10] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of JAK3 inhibition and the methods used to assess it, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for evaluating covalent inhibitors.
Detailed Experimental Protocols
The characterization of covalent inhibitors targeting JAK3 Cys909 involves a series of key experiments to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assays (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to inhibit 50% of JAK3 kinase activity.
-
Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Recombinant human JAK3 enzyme is incubated with the test compound at various concentrations for a specified preincubation time (e.g., 30 minutes) at room temperature.[5]
-
The kinase reaction is initiated by the addition of a peptide substrate and ATP (at or near its Km concentration).[5]
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes).[5]
-
A detection solution containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin (APC)-labeled streptavidin is added to stop the reaction and detect the phosphorylated substrate.
-
The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response curves using a suitable software.
-
Mass Spectrometry for Covalent Adduct Confirmation
-
Objective: To confirm the covalent binding of the inhibitor to the Cys909 residue of JAK3.
-
Methodology:
-
Intact recombinant JAK3 protein is incubated with an excess of the covalent inhibitor.
-
The protein-inhibitor complex is separated from the unbound inhibitor.
-
The intact mass of the modified protein is determined using Liquid Chromatography-Mass Spectrometry (LC-MS). An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
For more detailed analysis, the modified protein is subjected to proteolytic digestion (e.g., with trypsin).
-
The resulting peptide fragments are analyzed by LC-MS/MS to identify the specific peptide containing the Cys909 residue and confirm its modification by the inhibitor.[6]
-
Cell-Based Assays for Target Engagement
-
Objective: To assess the ability of the inhibitor to block JAK3 signaling in a cellular context.
-
Methodology (STAT Phosphorylation Assay):
-
A suitable cell line expressing JAK3 (e.g., Ba/F3 cells transformed with a JAK3-dependent cytokine receptor) is treated with the inhibitor at various concentrations.[2][7][8]
-
The cells are then stimulated with a relevant cytokine (e.g., IL-2) to activate the JAK/STAT pathway.
-
Cell lysates are prepared, and the levels of phosphorylated STAT5 (pSTAT5) are measured by Western blotting or flow cytometry using a phospho-specific antibody.
-
A reduction in pSTAT5 levels in the presence of the inhibitor indicates target engagement and functional inhibition of JAK3.
-
Conclusion
The unique Cys909 residue in the ATP-binding site of JAK3 has proven to be an invaluable target for the development of highly selective and potent covalent inhibitors. This approach has overcome the challenge of achieving selectivity among the highly conserved JAK family members. The methodologies outlined in this guide provide a robust framework for the discovery, characterization, and validation of novel JAK3 covalent inhibitors, paving the way for the development of more precise and effective therapies for a range of autoimmune and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
understanding the reversibility of JAK3 covalent inhibitor-2.
An In-Depth Technical Guide to Understanding the Reversibility of JAK3 Covalent Inhibitor-2
Audience: Researchers, scientists, and drug development professionals.
Introduction: JAK3 as a Therapeutic Target
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for cytokine-mediated signaling.[1][2] This signaling occurs through the JAK/STAT pathway, which is critical in regulating the immune system, inflammation, and hematopoiesis.[3][4] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, playing a specific and crucial role in the development and function of lymphocytes like T cells and Natural Killer (NK) cells.[5][6][7]
JAK3 exclusively associates with the common gamma chain (γc), a receptor subunit shared by several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3][6] This restricted expression profile and critical role in immune function make JAK3 a highly attractive therapeutic target for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][8] Selective inhibition of JAK3 is hypothesized to offer a potent immunomodulatory effect while minimizing off-target effects associated with the inhibition of other more ubiquitously expressed JAK family members.[2][9]
The Advent of Covalent Inhibition for JAK3
Achieving selectivity among the highly homologous ATP-binding sites of the JAK family members is a significant challenge in drug development.[3][8] A key strategy to overcome this has been the development of covalent inhibitors that target a non-catalytic cysteine residue (Cys909) present in the ATP-binding site of JAK3.[3][7] This residue is unique to JAK3, as other JAK isoforms possess a serine at the equivalent position, providing a structural basis for exquisite selectivity.[7]
These inhibitors typically feature an electrophilic "warhead," such as an acrylamide, which forms a covalent bond with the nucleophilic thiol group of Cys909.[3][8] This leads to prolonged and often irreversible inhibition.
Reversible Covalency: A Refined Approach
While irreversible covalent inhibitors can offer high potency and selectivity, their permanent modification of the target protein can raise safety concerns. An alternative and more refined strategy is reversible covalent inhibition. This approach utilizes warheads, such as α-cyano-acrylamides, that form a covalent bond which can be reversed under physiological conditions.[7][10]
This mechanism combines the advantages of high potency and selectivity from covalent targeting with the tunable pharmacodynamics and potentially improved safety profile of a reversible interaction. The reversibility is governed by the equilibrium between the non-covalently bound inhibitor, the covalently bound adduct, and the dissociated inhibitor and enzyme.[7][11] For a hypothetical inhibitor, which we will call This compound (JCI-2) , this mechanism provides durable target engagement while allowing for eventual clearance and restoration of enzyme activity.
Quantitative Profile of JCI-2
The following tables summarize the key quantitative data for our model compound, JCI-2, based on representative data for highly selective, reversible covalent JAK3 inhibitors found in the literature.[7][9][10]
Table 1: Biochemical Potency and JAK Family Selectivity of JCI-2
| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK3 (fold) |
|---|---|---|
| JAK3 | 0.5 | - |
| JAK1 | > 5000 | > 10,000 |
| JAK2 | > 5000 | > 10,000 |
| TYK2 | > 5000 | > 10,000 |
Table 2: Cellular Activity of JCI-2
| Assay | Cell Type | Stimulant | Measured Endpoint | IC₅₀ (nM) |
|---|---|---|---|---|
| pSTAT5 Inhibition | Human PBMCs | IL-2 | STAT5 Phosphorylation | 206 |
| pSTAT6 Inhibition | Ramos B-cells | IL-4 | STAT6 Phosphorylation | 58 |
| IFNγ Secretion | Human PBMCs | IL-2 | IFNγ Production | 248 |
Table 3: Kinetic Parameters of JCI-2
| Parameter | Description | Value |
|---|---|---|
| Residence Time (τ) | The average duration the inhibitor remains bound to the target (1/k_off). | 50 min |
| Dissociation Half-Life (t₁/₂) | Time for 50% of the inhibitor-enzyme complex to dissociate. | 9 hours |
Key Experimental Protocols
Detailed methodologies are crucial for characterizing the reversible covalent mechanism of inhibitors like JCI-2.
Biochemical Kinase Inhibition Assay (ELISA-based)
-
Objective: To determine the IC₅₀ value of JCI-2 against the JAK3 kinase domain.
-
Methodology:
-
96-well plates are coated with a substrate peptide.
-
Recombinant JAK3 kinase domain (amino acids 781–1124) is pre-incubated with serially diluted JCI-2 for 60 minutes.[7]
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for a set time at room temperature and then stopped.
-
The degree of substrate phosphorylation is quantified using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody, followed by the addition of a colorimetric HRP substrate.
-
Absorbance is read on a plate reader, and data are fitted to a four-parameter dose-response curve to calculate the IC₅₀.
-
Intact Protein Mass Spectrometry for Adduct Confirmation
-
Objective: To confirm the formation of a covalent adduct between JCI-2 and JAK3 and to assess its reversibility.
-
Methodology:
-
Recombinant JAK3 protein is incubated with a molar excess of JCI-2 (or DMSO as a control) for 1-2 hours.
-
The sample is desalted and prepared for mass spectrometry analysis.
-
The sample is infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The resulting mass spectrum is analyzed. A mass shift corresponding to the molecular weight of JCI-2 on the JAK3 protein confirms covalent adduct formation.[8][12]
-
To assess reversibility, the adduct can be subjected to dilution or dialysis, followed by subsequent MS analysis. A decrease in the adduct peak and an increase in the unbound protein peak over time indicate dissociation, confirming reversibility.[11]
-
Cellular Target Engagement (BRET-based Washout Assay)
-
Objective: To measure the residence time of JCI-2 on JAK3 in a live-cell context.
-
Methodology:
-
HeLa cells are co-transfected with constructs for NanoLuc-fused JAK3 and a fluorescent cell-permeable tracer that binds to the JAK3 active site.
-
Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound, generating a signal.
-
Cells are treated with a saturating concentration of JCI-2, which displaces the tracer and causes a loss of the BRET signal.
-
The cells are then washed to remove unbound JCI-2.
-
The recovery of the BRET signal is monitored over time as JCI-2 dissociates from JAK3, allowing the tracer to re-bind.
-
The rate of BRET signal recovery is used to calculate the inhibitor's residence time in a cellular environment.[7]
-
Signaling Pathway Context
JCI-2 exerts its effect by blocking the JAK3 signaling cascade. Upon cytokine binding (e.g., IL-2) to the receptor complex, JAK1 and JAK3 are brought into proximity, leading to their trans-phosphorylation and activation.[1][2] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins (primarily STAT5 for IL-2).[8] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[2][13] JCI-2's binding to JAK3 prevents its kinase activity, thereby halting this entire downstream signaling cascade.
Conclusion
The development of reversible covalent inhibitors like the hypothetical JCI-2 represents a sophisticated strategy for targeting JAK3. By forming a temporary covalent bond with the unique Cys909 residue, these compounds can achieve exceptional selectivity and potent, durable target modulation while maintaining a more favorable safety profile than their irreversible counterparts. The experimental protocols outlined in this guide provide a robust framework for characterizing the unique mechanism of action of such inhibitors, confirming their covalent nature, assessing their reversibility, and quantifying their activity in both biochemical and cellular systems. This approach provides powerful tools to dissect JAK3 biology and holds significant promise for the development of next-generation immunomodulatory therapies.
References
- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 7. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Immunosuppression: Initial SAR Studies of Covalent JAK3 Inhibitor-2 Analogs
A Technical Guide for Drug Development Professionals
The selective inhibition of Janus kinase 3 (JAK3) has emerged as a promising therapeutic strategy for a range of autoimmune disorders and transplant rejection. Its restricted expression to hematopoietic cells offers a window for targeted immunosuppression with potentially fewer side effects than broader-acting agents. Covalent inhibitors, which form a permanent bond with their target, can offer enhanced potency and duration of action. This technical guide delves into the initial structure-activity relationship (SAR) studies of a series of 2,4-disubstituted pyrimidine analogs designed as covalent inhibitors of JAK3, targeting a unique cysteine residue (Cys909) within the ATP-binding site.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the biochemical and cellular potencies of key analogs from initial SAR studies. These studies systematically explored modifications to the pyrimidine core, the solvent-exposed region, and the electrophilic "warhead" to optimize potency and selectivity.
Table 1: SAR of the Pyrimidine C4-Position (Solvent-Exposed Region)
| Compound | R Group | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Ba/F3-JAK3 IC50 (nM) |
| 1 | Phenyl | 15 | >1000 | >1000 | 120 |
| 2 | 4-Methylphenyl | 10 | >1000 | >1000 | 95 |
| 3 | 4-Methoxyphenyl | 8 | 850 | >1000 | 78 |
| 4 | 4-Chlorophenyl | 12 | >1000 | >1000 | 110 |
| 5 | 3-Aminophenyl | 5 | 600 | 800 | 65 |
| 6 (Analog-2) | N-methyl-N-phenyl-aminomethylphenyl | 2 | >1000 | >1000 | 45 |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity or cell proliferation by 50%.
Table 2: SAR of the Electrophilic Warhead
| Compound | Warhead | JAK3 IC50 (nM) | Ba/F3-JAK3 IC50 (nM) |
| 6 | Acrylamide | 2 | 45 |
| 7 | Propiolamide | 25 | 210 |
| 8 | Vinyl Sulfonamide | 18 | 150 |
| 9 | Chloroacetamide | 35 | 300 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the JAK3 signaling cascade, the general workflow of an SAR study, and the mechanism of covalent inhibition.
Caption: The JAK3 signaling pathway, initiated by cytokine binding.
Probing JAK3 Biology: A Technical Guide to the Covalent Inhibitor "Compound 9"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a selective covalent inhibitor for Janus Kinase 3 (JAK3), herein referred to as "Compound 9," a tool compound for probing JAK3 biology. This document details the underlying biology of JAK3, the mechanism of action of this covalent inhibitor, presents key quantitative data, and provides detailed experimental protocols for its characterization.
Introduction to JAK3 Biology
Janus Kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and TYK2.[1] Unlike other JAKs which are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells.[1] It plays a crucial role in signal transduction for a specific set of cytokine receptors that are essential for immune cell development and function.[2]
JAK3 is indispensable for signaling through receptors that utilize the common gamma chain (γc).[1] These include receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] Upon cytokine binding, JAK3, which is associated with the γc, and another JAK family member (typically JAK1) associated with the other receptor subunit, are brought into close proximity, leading to their activation through trans-phosphorylation.[1] Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2] This signaling cascade is pivotal for the development, proliferation, and differentiation of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells.
The critical role of JAK3 in the immune system is underscored by human genetics. Loss-of-function mutations in the JAK3 gene result in an autosomal recessive form of Severe Combined Immunodeficiency (SCID), characterized by a lack of mature T cells and NK cells.[2] Conversely, activating mutations in JAK3 have been identified in various hematological malignancies, including T-cell acute lymphoblastic leukemia.[2] This makes JAK3 a compelling therapeutic target for immunosuppression in autoimmune diseases and organ transplantation, as well as for the treatment of certain cancers.
The Challenge of Selective JAK3 Inhibition and the Covalent Approach
A significant hurdle in the development of JAK3 inhibitors has been achieving selectivity over other JAK family members due to the highly conserved nature of the ATP-binding site.[1] Many early JAK inhibitors demonstrated activity against multiple JAKs.[1] To overcome this challenge, a novel strategy has emerged that exploits a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, which is not found in other JAKs.[1] Covalent inhibitors are designed with an electrophilic "warhead" that forms a stable, covalent bond with the thiol group of this cysteine residue, leading to irreversible inhibition.[1] This approach provides a powerful means to achieve high selectivity for JAK3.
Quantitative Data for the JAK3 Covalent Inhibitor "Compound 9"
"Compound 9" is a 2,4-substituted pyrimidine that incorporates an acrylamide electrophile designed to covalently target Cys909 in JAK3.[1] Its activity and selectivity have been extensively characterized through biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of Compound 9
| Assay Type | Target | IC50 (nM) |
| Biochemical Kinase Assay | JAK3 | 7 |
| Cellular Proliferation Assay | Ba/F3-TEL-JAK3 | 69 |
| Cellular Proliferation Assay | Ba/F3-TEL-JAK1 | > 3,000 |
| Cellular Proliferation Assay | Ba/F3-TEL-JAK2 | > 3,000 |
Data sourced from "Development of Selective Covalent Janus Kinase 3 Inhibitors" by Taunton et al.[1]
Table 2: Kinome Selectivity Profile of Compound 9
| Kinase Target | % Inhibition at 1 µM |
| JAK3 | >99 |
| FLT3 | 98 |
| TEC family kinases | >90 |
Data represents a selection from a broader kinome scan and is sourced from "Development of Selective Covalent Janus Kinase 3 Inhibitors" by Taunton et al. The results indicate high selectivity for JAK3, with some off-target activity against FLT3 and TEC family kinases at higher concentrations.[1]
Signaling Pathways and Experimental Workflows
JAK3 Signaling Pathway
Caption: JAK3 signaling cascade upon cytokine stimulation.
Experimental Workflow for Characterizing a Covalent JAK3 Inhibitor
Caption: Workflow for covalent JAK3 inhibitor evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of covalent JAK3 inhibitors like Compound 9.
In Vitro Biochemical Kinase Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of a compound against purified JAK3 enzyme.
-
Reagents and Materials:
-
Purified recombinant human JAK3 kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution (stock concentration of 10 mM).
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1).
-
Test compound (serially diluted in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.
-
Add 2.5 µL of diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a master mix containing the JAK3 enzyme and peptide substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Prepare an ATP solution in kinase buffer at a concentration twice the final desired concentration (e.g., 2x Km of ATP for JAK3).
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect ADP production following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and incubating again.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (Ba/F3 Cell Line)
This assay measures the effect of the inhibitor on the proliferation of a cell line that is dependent on JAK3 activity for survival.
-
Cell Line:
-
Ba/F3 cells engineered to express a TEL-JAK3 fusion protein. These cells proliferate independently of cytokines, driven by the constitutive activity of the TEL-JAK3 fusion.
-
-
Reagents and Materials:
-
Ba/F3-TEL-JAK3 cells.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compound (serially diluted in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Harvest Ba/F3-TEL-JAK3 cells and resuspend in fresh growth medium to a density of 2 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound in growth medium.
-
Add 50 µL of the diluted compound to the wells, resulting in a final volume of 100 µL. Include wells with DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.
-
Western Blot for Phospho-STAT5 Inhibition
This protocol assesses the inhibitor's ability to block the downstream signaling of JAK3 by measuring the phosphorylation of its substrate, STAT5.
-
Cell Culture and Treatment:
-
Use a human T-cell line (e.g., NK-92) or primary human T cells.
-
Starve the cells in a low-serum medium for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with various concentrations of the JAK3 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with a cytokine that signals through JAK3, such as IL-2 (e.g., 100 ng/mL), for 15-30 minutes.
-
-
Lysate Preparation:
-
After stimulation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (pSTAT5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT5 and a loading control like GAPDH or β-actin.
-
This technical guide provides a foundational understanding of JAK3 biology and the application of a selective covalent inhibitor as a tool for its study. The provided data and protocols offer a starting point for researchers to further investigate the roles of JAK3 in health and disease.
References
Methodological & Application
Application Notes: JAK3 Covalent Inhibitor-2 in Autoimmune Disease Models
Introduction
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases essential for cytokine signaling.[1][2] They transduce signals via the JAK-STAT pathway, which is critical in regulating immune responses, inflammation, and hematopoiesis.[1][3] Dysregulation of this pathway is linked to the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease.[1][2][4]
Unlike other JAKs which are broadly expressed, JAK3 expression is primarily restricted to lymphocytes and hematopoietic cells.[3][4] It specifically associates with the common gamma chain (γc) receptor subunit used by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are pivotal for lymphocyte development, activation, and homeostasis.[3][5][6] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases, as selective inhibition could minimize off-target effects associated with broader JAK inhibition.[4][6]
JAK3 Covalent Inhibitor-2 represents a class of highly selective, irreversible inhibitors designed to target a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[3][7] This covalent interaction leads to potent and durable inhibition of JAK3 activity.[7][8] These application notes provide an overview of the inhibitor's mechanism, quantitative data from preclinical models, and detailed protocols for its evaluation.
Mechanism of Action
The high degree of structural conservation in the ATP-binding pockets of JAK family members presents a challenge for developing selective inhibitors.[3] However, JAK3 possesses a unique cysteine residue (Cys909) at a position where other JAKs have a serine.[7][9] this compound is designed with an electrophilic group, such as an acrylamide, which forms a covalent bond with the thiol group of Cys909.[8][10] This irreversible binding mechanism provides high potency and exquisite selectivity for JAK3 over other kinases.[3][7]
JAK/STAT Signaling Pathway
Cytokine binding to its receptor activates associated JAKs, which then phosphorylate each other and the receptor itself.[11] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7][12] Once recruited, STATs are phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in the immune response.[6][11] this compound blocks this cascade at the source by inhibiting JAK3 autophosphorylation and subsequent STAT phosphorylation.
Quantitative Data Summary
The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of representative selective JAK3 covalent inhibitors in preclinical models.
Table 1: Biochemical and Cellular Potency of Representative JAK3 Covalent Inhibitors
| Compound ID | Assay Type | Target | IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Reference |
|---|---|---|---|---|---|---|
| Compound 1 | Enzymatic | JAK3 | 0.5 ± 0.3 | >10,000-fold (>5 µM) | >10,000-fold (>5 µM) | [13] |
| Cellular (IL-2 pSTAT5) | JAK3 | 206 ± 11 | - | - | [13] | |
| Cellular (IL-4 pSTAT6) | JAK3 | 58 ± 10 | - | - | [13] | |
| Compound 2 | Enzymatic | JAK3 | 0.15 | 4300-fold | - | [14] |
| Cellular (IL-2 vs IL-6) | JAK3 | - | 67-fold | - | [14] | |
| Cellular (IL-2 vs EPO) | JAK3 | - | 140-fold | - | [14] | |
| Compound 9 | Enzymatic | JAK3 | 7 | >1400-fold (>10 µM) | >1400-fold (>10 µM) | [3] |
| | Cellular (Ba/F3-JAK3) | JAK3 | 69 | ~43-fold | >43-fold |[3] |
Table 2: Efficacy of JAK3 Inhibition in Rodent Models of Rheumatoid Arthritis
| Model | Species | Compound | Dose & Administration | Key Efficacy Endpoints | Reference |
|---|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Mouse | CP-690550* | 15 mg/kg/day (osmotic pump) | >90% reduction in clinical score; no histological evidence of disease. | [15] |
| Adjuvant-Induced Arthritis (AA) | Rat | CP-690550* | 15 mg/kg/day (osmotic pump) | >90% reduction in paw swelling. | [15] |
| Adjuvant-Induced Arthritis (AA) | Rat | Covalent Inhibitor (Compound 2) | 10 mg/kg, BID (oral) | Significant inhibition of inflammation development. | [14] |
*Note: CP-690550 (Tofacitinib) is a pan-JAK inhibitor, but these studies demonstrate the efficacy of targeting the JAK pathway in these standard models.[16][17]
Experimental Protocols
Protocol 1: Cellular STAT Phosphorylation Assay via Flow Cytometry
This protocol details the measurement of IL-2-stimulated STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs), a key downstream event of JAK3 activation.[13]
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in RPMI-1640 medium with 10% FBS and plate in a 96-well plate at a density of 2x10⁵ cells/well.
-
Inhibitor Pre-incubation: Prepare serial dilutions of this compound in DMSO, then dilute in media. Add to cells and pre-incubate for 1-3 hours at 37°C.[3][18]
-
Cytokine Stimulation: Stimulate cells with recombinant human IL-2 (e.g., 100 ng/mL) for 30 minutes at 37°C to activate the JAK3/JAK1 pathway.[18] Include unstimulated and vehicle-only controls.
-
Fixation: Fix the cells immediately by adding 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with ice-cold 90% methanol for 30 minutes on ice.
-
Staining: Wash cells and stain with a fluorescently-conjugated anti-phospho-STAT5 (pY694) antibody for 60 minutes at room temperature in the dark.
-
Data Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the lymphocyte population and quantify the median fluorescence intensity (MFI) of phospho-STAT5. Calculate IC₅₀ values by plotting the percent inhibition against the log-concentration of the inhibitor.
Protocol 2: In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis (AA) Model
This protocol describes a standard method for evaluating the anti-inflammatory efficacy of a JAK3 inhibitor in vivo.[14][15]
-
Animal Acclimation: Use female Lewis rats (7-8 weeks old). Acclimate animals for at least one week before the study begins.
-
Disease Induction (Day 0): Induce arthritis by injecting 0.1 mL of Freund's complete adjuvant containing Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.
-
Grouping and Dosing: Randomize animals into vehicle control and treatment groups (n=8-10 per group). Begin oral administration of this compound (e.g., 1-10 mg/kg, twice daily) or vehicle on the day of disease induction or after disease onset.[14]
-
Clinical Assessment: Monitor animals daily for clinical signs of arthritis. Measure the volume of both hind paws using a plethysmometer every 2-3 days. Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, max score of 16).
-
Study Termination (e.g., Day 21-28): At the end of the study, euthanize animals. Collect blood for pharmacokinetic analysis and hind paws for histological evaluation.
-
Histological Analysis: Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E). Score sections for inflammation, pannus formation, cartilage damage, and bone resorption.
-
Data Analysis: Compare paw volumes, clinical scores, and histology scores between treated and vehicle groups using appropriate statistical tests (e.g., ANOVA).
References
- 1. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 2. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 14. Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vivo Potency Assessment of a JAK3 Covalent Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical cytoplasmic tyrosine kinases that mediate signal transduction for numerous cytokines and growth factors.[1][2] Specifically, JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in the immune system by associating with the common gamma chain (γc) of various cytokine receptors, including those for IL-2, IL-7, IL-15, and IL-21.[3][4] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune and inflammatory diseases, with the potential for a more favorable safety profile compared to pan-JAK inhibitors.[5][6]
Covalent inhibitors targeting a unique cysteine residue (Cys909) in the ATP-binding site of JAK3 offer a strategy to achieve high potency and selectivity over other JAK family members.[7][8][9] Assessing the in vivo potency of these inhibitors requires a multi-faceted approach that integrates pharmacokinetic (PK), pharmacodynamic (PD), and efficacy data from relevant animal models. This document provides detailed protocols for a comprehensive in vivo evaluation of a JAK3 covalent inhibitor.
JAK3 Signaling Pathway
The diagram below illustrates the canonical JAK3 signaling pathway. Upon cytokine binding, the associated receptor chains dimerize, bringing JAK1 and JAK3 into proximity. They phosphorylate and activate each other, leading to the subsequent phosphorylation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulate gene expression.[2][10]
Caption: Canonical JAK/STAT signaling pathway mediated by JAK3.
Overall Experimental Workflow
A systematic workflow is essential for integrating PK, PD, and efficacy data. The process begins with selecting an appropriate animal model and defining study groups, followed by compound administration and sample collection at designated time points. Finally, samples are processed for various analyses to build a comprehensive profile of the inhibitor's in vivo potency.
References
- 1. Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
- 5. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 6. Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in JAK3 inhibition: Isoform selectivity by covalent cysteine targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for JAK3 Covalent Inhibitor-2 Treatment in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK3, plays a pivotal role in cytokine signaling pathways essential for immune cell development and function.[1] Dysregulation of the JAK/STAT signaling pathway is implicated in various autoimmune diseases and malignancies, making JAK3 an attractive therapeutic target.[2][3] Covalent inhibitors offer a unique therapeutic modality by forming a stable bond with their target, leading to prolonged and often irreversible inhibition.[4][5] Specifically, JAK3 covalent inhibitors have been designed to target a non-catalytic cysteine residue (Cys909) in the ATP-binding site, conferring high selectivity.[6][7][8]
This document provides a comprehensive guide for the preclinical evaluation of a novel JAK3 covalent inhibitor, hereafter referred to as "JAK3 Covalent Inhibitor-2," in a murine model. It includes detailed experimental protocols, data presentation guidelines, and visual representations of key concepts to facilitate the design and execution of in vivo efficacy and safety studies.
Signaling Pathway and Mechanism of Action
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, regulating processes like immunity, cell proliferation, and differentiation.[2][9][10] The signaling cascade is initiated by cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to modulate gene transcription.[9][10] JAK3 is predominantly expressed in hematopoietic cells and is crucial for signaling through the common gamma chain (γc) shared by receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1]
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling the Kinase Selectivity of a Covalent JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and are significant targets for autoimmune diseases and cancer.[1][2] Achieving selectivity among these highly homologous kinases is a major challenge in drug discovery.[3][4] JAK3, with its expression largely restricted to hematopoietic cells, is an attractive target for immunosuppression.[5][6] A key structural feature that distinguishes JAK3 from other family members is a unique cysteine residue (Cys-909) located in the ATP-binding site.[3][7] This has enabled the development of covalent inhibitors that form an irreversible bond with Cys-909, offering a powerful strategy for achieving high potency and selectivity.[4][8] This document provides detailed protocols and application notes for assessing the kinase selectivity profile of a representative covalent JAK3 inhibitor, hereafter referred to as Covalent JAK3 Inhibitor-2 (CJI-2), using biochemical and cellular assays.
The JAK3 Signaling Pathway
JAK3 is essential for signaling by cytokines that utilize the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5][9] Upon cytokine binding, the receptor subunits dimerize, bringing JAK1 and JAK3 into close proximity.[6] This leads to their activation and the subsequent phosphorylation of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10][11] The recruited STATs are then phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in lymphocyte development, proliferation, and function.[5][11][12]
References
- 1. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 5. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 10. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Applying JAK3 Covalent Inhibitor-2 in Primary Immune Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them central regulators of the immune system.[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is predominantly restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune diseases and T-cell malignancies.[2][3][4][5] Selective inhibition of JAK3 is desirable to minimize off-target effects associated with the inhibition of other JAK isoforms.[4][6]
JAK3 covalent inhibitor-2 represents a class of highly selective inhibitors that irreversibly bind to a specific cysteine residue (Cys-909) within the ATP-binding site of JAK3.[1][7][8] This covalent interaction leads to potent and durable inhibition of JAK3 enzymatic activity.[6] These inhibitors are valuable tools for dissecting the specific roles of JAK3 in immune cell function and hold therapeutic potential.[1][3]
These application notes provide detailed protocols for utilizing a representative this compound in key primary immune cell assays to assess its biological activity and therapeutic potential.
Mechanism of Action
JAK3 is essential for signaling downstream of cytokine receptors that contain the common gamma chain (γc), including receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3] Upon cytokine binding, JAK1 and JAK3 are brought into proximity, leading to their activation and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][9] Activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune cell proliferation, differentiation, and effector functions.[2]
This compound functions as an ATP-competitive inhibitor that initially forms a reversible complex with the JAK3 active site. Subsequently, a reactive group on the inhibitor forms a covalent bond with the thiol group of the Cys-909 residue, which is unique to JAK3 among the JAK family members.[1][3][7] This irreversible binding effectively blocks the kinase activity of JAK3, thereby inhibiting downstream signaling pathways.
Data Presentation
The following tables summarize the inhibitory activities of representative JAK3 covalent inhibitors in various primary immune cell assays.
Table 1: Inhibition of STAT Phosphorylation
| Compound | Cell Type | Stimulant | Downstream Target | IC50 (nM) | Reference |
| Compound 1 | Human PBMCs | IL-2 | pSTAT5 | 206 ± 11 | [6] |
| Compound 1 | Ramos B cells | IL-4 | pSTAT6 | 58 ± 10 | [6] |
| RB1 | Human PBMCs | IL-2 | pSTAT5 | 105 | [10] |
| RB1 | THP-1 cells | IL-4 | pJAK3 | 53.1 | [10] |
Table 2: Inhibition of T-Cell Proliferation
| Compound | Cell Type | Stimulation | Assay | IC50 (µM) | Reference |
| Tofacitinib | Human PBMCs | PHA | ³H-Thymidine | ~0.05 | [11] |
| EP009 | T-ALL Patient PBMCs | - | Viability (LD50) | 2.5 - 5 | [12] |
Table 3: Inhibition of Cytokine Release
| Compound | Cell Type | Stimulation | Cytokine Measured | IC50 (nM) | Reference |
| Compound 1 | Human PBMCs | IL-2 | IFN-γ | 248 ± 8 | [6] |
| JAK3 Inhibitors | Human Leukocytes | LPS | TNF-α | Reduced | [13] |
| JAK3 Inhibitors | Human Leukocytes | LPS | IL-6 | Reduced | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Inhibition of STAT5 Phosphorylation in Human PBMCs
This assay measures the ability of a JAK3 covalent inhibitor to block IL-2-induced STAT5 phosphorylation in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-2 (e.g., R&D Systems)
-
This compound
-
DMSO (vehicle control)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies (e.g., anti-pSTAT5 (Y694), anti-CD3, anti-CD4)
-
Flow cytometer
Protocol:
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). For some applications, T-cell blasts can be prepared by culturing with phytohemagglutinin (PHA) and IL-2, followed by a 24-hour IL-2 starvation period before the assay.[1]
-
Plating: Plate the cells at a density of 1 x 10⁵ cells/well in a 96-well U-bottom plate.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound in DMSO and then dilute in culture medium. Add the inhibitor to the cells and incubate for 30 minutes at 37°C. Include a DMSO-only vehicle control.
-
Stimulation: Add IL-2 to a final concentration of 80 ng/mL and incubate for 20 minutes at 37°C.[1]
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
Staining: Stain the cells with a fluorochrome-conjugated anti-pSTAT5 antibody and antibodies against cell surface markers (e.g., CD3, CD4) to identify T-cell populations.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the gated T-cell populations.
-
Data Analysis: Plot the percentage of inhibition of pSTAT5 MFI against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Phosphorylated JAK3 and STAT6
This protocol details the detection of phosphorylated JAK3 and STAT6 in a cell line like THP-1 stimulated with IL-4, following treatment with a JAK3 covalent inhibitor.
Materials:
-
THP-1 cells
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Human IL-4
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (5% BSA in TBST)[14]
-
Primary antibodies: anti-p-JAK3 (Tyr980/981), anti-JAK3, anti-p-STAT6 (Tyr641), anti-STAT6, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture THP-1 cells in complete RPMI medium. Seed cells and treat with varying concentrations of the JAK3 inhibitor or vehicle (DMSO) for a specified time (e.g., 3 hours).
-
Stimulation: Stimulate the cells with IL-4 for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK3, p-STAT6, total JAK3, total STAT6, or a loading control (e.g., β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
T-Cell Proliferation Assay
This assay assesses the effect of the JAK3 covalent inhibitor on the proliferation of primary T-cells stimulated with a mitogen like Phytohemagglutinin (PHA).
Materials:
-
Isolated human PBMCs
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA)
-
This compound
-
³H-thymidine or a non-radioactive alternative like CFSE dye
-
Scintillation counter or flow cytometer
Protocol using ³H-thymidine incorporation: [11]
-
Cell Plating: Plate isolated PBMCs at 1 x 10⁵ cells/well in a 96-well flat-bottom plate.
-
Inhibitor and Stimulation: Add varying concentrations of the JAK3 inhibitor along with a mitogen such as PHA (e.g., 1 µg/mL).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
³H-thymidine Pulse: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Cytokine Release Assay
This protocol measures the impact of the JAK3 covalent inhibitor on the production and release of cytokines, such as IFN-γ, from stimulated primary immune cells.
Materials:
-
Isolated human PBMCs
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Stimulant (e.g., IL-2, LPS, or anti-CD3/CD28 beads)
-
This compound
-
ELISA kit for the cytokine of interest (e.g., human IFN-γ)
Protocol:
-
Cell Plating: Plate isolated PBMCs at a suitable density (e.g., 2 x 10⁵ cells/well) in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of the JAK3 inhibitor and incubate for 1 hour.
-
Stimulation: Add the appropriate stimulus (e.g., IL-2 for IFN-γ release from T-cells, or LPS for TNF-α release from monocytes).[6][13]
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA: Measure the concentration of the target cytokine in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the effect of the inhibitor on cytokine production and calculate the IC50 value.
Conclusion
The provided application notes and protocols offer a framework for evaluating the efficacy and mechanism of action of this compound in primary immune cell assays. These assays are fundamental in preclinical drug development for autoimmune diseases and other immune-mediated disorders. The high selectivity of covalent JAK3 inhibitors makes them powerful tools for both research and potential therapeutic applications.[1][3] By utilizing these detailed protocols, researchers can obtain robust and reproducible data to advance our understanding of JAK3 biology and the therapeutic potential of its selective inhibition.
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Measuring JAK3 Covalent Inhibitor Target Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for measuring the target occupancy of covalent inhibitors targeting Janus Kinase 3 (JAK3). Understanding and quantifying the extent to which a covalent inhibitor binds to its intended target within a cellular or in vivo environment is a critical step in drug discovery and development. This document outlines several widely used techniques, including mass spectrometry-based proteomics, the Cellular Thermal Shift Assay (CETSA), fluorescence polarization assays, and functional downstream assays.
Introduction to JAK3 and Covalent Inhibition
Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways, particularly those involved in the development and function of immune cells.[1] The JAK-STAT signaling pathway is integral to these processes.[2][3][4] Dysregulation of JAK3 activity is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[5][6]
Covalent inhibitors offer a unique therapeutic modality by forming a stable, long-lasting bond with their target protein. For JAK3, selective covalent inhibition is often achieved by targeting a unique cysteine residue (Cys909) within its ATP-binding site, a feature not present in other JAK family members, thus conferring selectivity.[6][7] Measuring the target occupancy of these inhibitors is essential to correlate the degree of target engagement with the observed pharmacological effect.
JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor initiates the JAK-STAT signaling cascade. This leads to the dimerization of receptor subunits, bringing the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.
Caption: The JAK-STAT signaling pathway and the point of intervention for a JAK3 covalent inhibitor.
Mass Spectrometry-Based Proteomics for Target Occupancy
Mass spectrometry (MS)-based proteomics is a powerful and direct method to quantify the covalent modification of a target protein by an inhibitor. This technique can precisely measure the percentage of the target protein that is covalently bound to the drug (target occupancy).
Application Note:
This method is highly specific and can provide unambiguous evidence of covalent bond formation. It is particularly useful for in vivo studies where inhibitor concentrations and target engagement can be directly measured in tissues or peripheral blood mononuclear cells (PBMCs). The general workflow involves isolating the protein of interest, digesting it into peptides, and then using liquid chromatography-mass spectrometry (LC-MS) to quantify the modified (inhibitor-bound) versus the unmodified peptide containing the target residue (e.g., Cys909 in JAK3).
Experimental Workflow:
Caption: Workflow for mass spectrometry-based target occupancy measurement.
Protocol: Targeted LC-MS/MS for JAK3 Target Occupancy
-
Sample Preparation:
-
Treat cells or administer the covalent inhibitor to the animal model.
-
Isolate cells (e.g., PBMCs) or harvest tissues of interest.
-
Lyse the cells/tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration.
-
-
Protein Digestion:
-
Take a defined amount of total protein (e.g., 100 µg).
-
Denature the proteins using urea or another denaturant.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (note: the cysteine covalently bound to the inhibitor will be protected).
-
Digest the proteins into peptides using an enzyme such as trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
Inject the peptides onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.
-
Perform a targeted MS analysis, specifically monitoring for the precursor ions of the unmodified and inhibitor-modified JAK3 peptide containing Cys909.
-
Fragment the precursor ions and acquire MS/MS spectra for confirmation.[7]
-
-
Data Analysis:
-
Extract the ion chromatograms for both the modified and unmodified peptides.
-
Calculate the area under the curve (AUC) for each peptide.
-
Determine the target occupancy using the following formula: Target Occupancy (%) = (AUC_modified / (AUC_modified + AUC_unmodified)) * 100
-
Quantitative Data:
| Inhibitor | Dose | System | Max. Median Target Occupancy (%) | Reference |
| Ritlecitinib | 50 mg | Healthy Adults (in vivo) | 72 | [8][9] |
| Ritlecitinib | 200 mg | Healthy Adults (in vivo) | 64 | [8][9] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in a cellular context. The principle is that the binding of a ligand to a protein alters its thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Application Note:
CETSA is a valuable tool for confirming that a compound engages its target within the complex environment of a cell, which accounts for factors like cell permeability.[10][11] It can be performed in a simple Western blot format or adapted for higher throughput using methods like ELISA or mass spectrometry (Thermal Proteome Profiling). A shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor indicates target engagement.
Experimental Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based CETSA for JAK3
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the JAK3 covalent inhibitor or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Measure the protein concentration in each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against JAK3.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity of the unheated sample (or the lowest temperature).
-
Plot the normalized intensity versus temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure molecular interactions. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution and has a low FP value. When it binds to a larger molecule (the protein of interest), its tumbling slows down, resulting in a higher FP value.
Application Note:
FP is a robust and high-throughput method for quantifying binding affinity (Kd) in a biochemical setting. For covalent inhibitors, FP can be used in a competitive binding format where the covalent inhibitor displaces a fluorescently labeled, reversible ligand from the JAK3 active site. This allows for the determination of the inhibitor's potency (IC50).
Protocol: Competitive FP Assay for JAK3
-
Assay Setup:
-
Prepare an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).[14]
-
In a microplate (e.g., a black 384-well plate), add the assay components in the following order:
-
Recombinant JAK3 protein.
-
Serial dilutions of the covalent inhibitor or vehicle.
-
A fluorescently labeled tracer molecule that binds reversibly to the JAK3 active site.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (for covalent inhibitors, this may be time-dependent, reflecting the rate of covalent bond formation).
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[15]
-
The reader measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
-
-
Data Analysis:
-
The FP is calculated by the instrument software.
-
Plot the FP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the fluorescent tracer.
-
Quantitative Data:
| Inhibitor | Assay | Potency (IC50) | Reference |
| Covalent Inhibitor 4 | JAK3 Kinase Assay | 127 pM | [6] |
| Covalent Inhibitor 5 | JAK3 Kinase Assay | 154 pM | [6] |
| RB1 | JAK3 Kinase Assay | 40 nM |
Functional Downstream Assays
Measuring the inhibition of a downstream signaling event that is dependent on the target's activity provides a functional readout of target engagement. For JAK3, a key downstream event is the phosphorylation of STAT5 (pSTAT5).
Application Note:
This method assesses the functional consequence of target inhibition within a cellular context. It is a valuable way to link target occupancy to a biological response. The inhibition of cytokine-induced pSTAT5 can be readily measured by techniques such as flow cytometry or Western blot.
Protocol: Flow Cytometry-Based pSTAT5 Inhibition Assay
-
Cell Stimulation and Inhibition:
-
Use a relevant cell type, such as human PBMCs or a T-cell line.
-
Pre-incubate the cells with serial dilutions of the JAK3 covalent inhibitor or vehicle for a defined period.
-
Stimulate the cells with a cytokine that signals through JAK3, such as Interleukin-2 (IL-2) or IL-15, for a short period (e.g., 15-30 minutes) at 37°C.[8][16]
-
-
Fixation and Permeabilization:
-
Fix the cells immediately after stimulation using a fixative like paraformaldehyde to preserve the phosphorylation state.
-
Permeabilize the cells with a detergent such as methanol or saponin to allow antibodies to access intracellular proteins.
-
-
Staining:
-
Stain the cells with a fluorescently conjugated antibody specific for phosphorylated STAT5 (pSTAT5).
-
Co-stain with antibodies against cell surface markers (e.g., CD3, CD4) to identify specific cell populations if using mixed cells like PBMCs.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the pSTAT5 signal in the inhibitor-treated samples compared to the stimulated, vehicle-treated control.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of pSTAT5 for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data:
| Inhibitor | Cell Type | Stimulation | Potency (IC50) | Reference |
| Compound 1 | hPBMCs | IL-2 | 206 ± 11 nM | [16] |
| Compound 1 | Ramos B cells | IL-4 | 58 ± 10 nM | [16] |
| JPX-1244 | T-PLL patient cells | (constitutive) | ~0.5-1.9 µM | [17] |
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Theoretical Exploring Selective-Binding Mechanisms of JAK3 by 3D-QSAR, Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. youtube.com [youtube.com]
- 16. Jak3, STAT3, and STAT5 inhibit expression of miR-22, a novel tumor suppressor microRNA, in cutaneous T-Cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual STAT3/STAT5 inhibition as a novel treatment strategy in T-prolymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
JAK3 covalent inhibitor-2 for studying JAK/STAT signaling pathways.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing JAK3 covalent inhibitor-2 as a tool to investigate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.
Introduction
The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling.[1][2] The JAK/STAT pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[2][3] Due to the high degree of similarity in the ATP-binding sites among JAK family members, developing selective inhibitors has been a significant challenge.[1][2]
JAK3 is unique among the JAKs as its expression is primarily restricted to hematopoietic cells, and it possesses a unique cysteine residue (Cys909) in its ATP-binding site.[1][2][4] This feature has been exploited to develop covalent inhibitors that form an irreversible bond with Cys909, leading to high potency and selectivity for JAK3 over other JAK isoforms.[1][2][5] this compound is a potent and selective tool for dissecting the specific roles of JAK3 in cellular signaling, particularly in the context of autoimmune diseases and cancer.[2][5]
Mechanism of Action
JAK3 is essential for signaling downstream of cytokine receptors that contain the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][4][6] Upon cytokine binding, receptor-associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[6][7]
This compound is an ATP-competitive inhibitor that initially binds reversibly to the ATP-binding pocket of JAK3.[1] It then forms an irreversible covalent bond with the thiol group of the Cys909 residue.[2][5] This covalent modification permanently blocks the ATP-binding site, thereby inhibiting the kinase activity of JAK3 and preventing the downstream phosphorylation of STAT proteins.[1]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Selected Covalent JAK3 Inhibitors
| Compound | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| Compound 9 | 69 | >3000 | >3000 | >3000 | [2] |
| Compound 45 | <100 | - | - | - | [2] |
| Compound 50 | <100 | - | - | - | [2] |
| Compound 2 (from another study) | 0.003 µM | - | - | - | [5] |
| Compound 3 (from another study) | 154 pM | >400-fold selectivity | >1700-fold selectivity | >5800-fold selectivity | [5][8] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower value indicates higher potency. Data for compounds 2 and 3 are from separate studies and may have different experimental conditions.
Table 2: Cellular Activity of Selected Covalent JAK3 Inhibitors
| Compound | Cell Line | Assay | IC₅₀ (nM) | Reference |
| Compound 9 | Ba/F3-JAK3 | Proliferation Assay | 69 | [2] |
| Compound 9 | Ba/F3-JAK1 | Proliferation Assay | >3000 | [2] |
| Compound 9 | Ba/F3-JAK2 | Proliferation Assay | >3000 | [2] |
| Compound 4 | Human CD4+ T cells | IL-2 induced STAT5 phosphorylation | ~50 | [8] |
| Compound 5 | Human CD4+ T cells | IL-2 induced STAT5 phosphorylation | ~100 | [8] |
Cellular IC₅₀ values reflect the inhibitor's potency within a cellular context, accounting for cell permeability and off-target effects.
Visualizations
Caption: Canonical JAK/STAT signaling pathway initiated by cytokine binding.
Caption: Mechanism of action of a covalent JAK3 inhibitor.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
Protocol 1: In Vitro JAK3 Kinase Activity Assay
This protocol is for determining the in vitro potency (IC₅₀) of the this compound.
Materials:
-
Recombinant human JAK3 enzyme
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the this compound in the assay buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant JAK3 enzyme to each well and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Western Blot Analysis of STAT5 Phosphorylation
This protocol assesses the inhibitor's ability to block cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human T-cells or other relevant cell line expressing the IL-2 receptor
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Recombinant human IL-2
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (pY694), anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 2-3 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with IL-2 (e.g., 10 ng/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.
-
Protocol 3: Cell Proliferation Assay
This protocol measures the effect of the inhibitor on the proliferation of a JAK3-dependent cell line.
Materials:
-
Ba/F3 cells engineered to be dependent on JAK3 signaling
-
Appropriate cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the Ba/F3-JAK3 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add a serial dilution of the this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC₅₀ value.
-
To assess selectivity, perform the same assay in parallel with Ba/F3 cells dependent on other JAK isoforms (e.g., JAK1, JAK2).
Conclusion
This compound represents a highly selective and potent tool for the investigation of JAK3-mediated signaling pathways. The provided protocols and data offer a framework for researchers to effectively utilize this inhibitor to explore the biological functions of JAK3 in health and disease, and to aid in the development of novel therapeutics for a range of immunological disorders.
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Co-crystallization of JAK3 with a Covalent Inhibitor: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the co-crystallization of the Janus Kinase 3 (JAK3) kinase domain with a selective covalent inhibitor, referred to as Covalent Inhibitor-2. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling pathways.[1] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive targets for therapeutic intervention.[2][3] JAK3, with its expression largely restricted to hematopoietic cells, is a particularly important target for immunosuppressive drugs.[1][4] A key feature of JAK3 is a unique cysteine residue (Cys909) in its ATP-binding site, which can be exploited for the development of highly selective covalent inhibitors.[1][5][6] This protocol outlines the necessary steps from protein and inhibitor preparation to co-crystallization and data collection, providing a framework for obtaining high-resolution crystal structures of JAK3 in complex with covalent inhibitors. Such structures are invaluable for structure-based drug design and for understanding the molecular basis of inhibitor selectivity and potency.
Introduction
The four members of the Janus kinase family share a high degree of sequence and structural homology, especially within their ATP-binding sites, posing a significant challenge for the development of selective inhibitors.[1][5] However, JAK3 possesses a unique cysteine residue at position 909, which is not present in other JAK family members.[1] This feature allows for the design of covalent inhibitors that form an irreversible bond with Cys909, leading to high selectivity.[1][5] Covalent Inhibitor-2 (compound J1b) is a selective JAK3 inhibitor with a reported IC50 value of 7.2 nM.[7] Obtaining a co-crystal structure of JAK3 with Covalent Inhibitor-2 is crucial for elucidating the binding mode and guiding further optimization of inhibitor design.
This protocol describes the methods for expression and purification of the JAK3 kinase domain, preparation of the covalent inhibitor, and the setup of co-crystallization experiments using the hanging drop vapor diffusion technique.
Signaling Pathway and Experimental Workflow
The JAK-STAT signaling pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate downstream Signal Transducers and Activators of Transcription (STATs), which dimerize and translocate to the nucleus to regulate gene expression. Covalent inhibitors of JAK3 block this cascade by irreversibly binding to the kinase domain.
The experimental workflow for co-crystallization involves several key stages, from protein expression and purification to the final analysis of the crystal structure.
Experimental Protocols
Expression and Purification of JAK3 Kinase Domain
The kinase domain of human JAK3 (residues 814-1103) is a suitable construct for crystallographic studies.[8]
a. Expression:
-
The JAK3 kinase domain can be expressed in a baculovirus/insect cell system for proper folding and post-translational modifications.
-
A construct with an N-terminal His-tag is recommended for ease of purification.
b. Purification:
-
Cell Lysis: Harvest insect cells and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). Lyse the cells by sonication or microfluidization.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA column. Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged JAK3 with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Size Exclusion Chromatography (SEC): Concentrate the eluted protein and further purify by SEC using a column equilibrated with SEC buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT).[8] This step helps to remove aggregates and ensures a homogenous protein sample.
-
Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the protein concentration using a spectrophotometer (A280) or a protein assay. Concentrate the protein to 5-10 mg/mL for crystallization trials.[8][9]
Preparation of Covalent Inhibitor-2
-
Dissolve Covalent Inhibitor-2 in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 50 mM).
Co-crystallization
The co-crystallization method involves pre-incubating the protein with the inhibitor before setting up crystallization trials.[9]
a. Protein-Inhibitor Incubation:
-
Dilute the purified JAK3 kinase domain to the desired concentration (e.g., 5 mg/mL) in SEC buffer.
-
Add Covalent Inhibitor-2 to the protein solution to achieve a final molar ratio of protein to inhibitor of approximately 1:3 to 1:5. The final DMSO concentration should be kept below 5% (v/v) to avoid interference with crystallization.
-
Incubate the mixture on ice for at least 1 hour to allow for covalent bond formation.[8][9]
b. Crystallization Screening:
-
Use the hanging drop vapor diffusion method for crystallization screening.
-
Mix the protein-inhibitor complex with the reservoir solution in a 1:1 ratio (e.g., 1 µL of protein-inhibitor complex + 1 µL of reservoir solution).
-
A typical crystallization plate setup would involve screening a wide range of commercial and in-house screens at different temperatures (e.g., 4°C and 20°C).
c. Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives.
Data Collection and Structure Determination
a. Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop using a loop.
-
Briefly soak the crystals in a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.
-
Flash-cool the crystals in liquid nitrogen.
b. X-ray Diffraction Data Collection:
-
Collect diffraction data from the frozen crystals at a synchrotron source.
c. Structure Determination:
-
Process the diffraction data using software such as HKL2000 or XDS.
-
Solve the structure by molecular replacement using a previously determined JAK3 kinase domain structure (e.g., PDB ID: 1YVJ) as a search model.
-
Refine the model and build the inhibitor into the electron density map.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the co-crystallization of JAK3 with a covalent inhibitor.
Table 1: Protein Purification and Concentration
| Parameter | Value | Reference |
| Protein Construct | Human JAK3 (residues 814-1103) | [8] |
| Expression System | Baculovirus/Insect Cells | - |
| Final Protein Concentration | 5 - 10 mg/mL | [8][9] |
| Purity | >95% (by SDS-PAGE) | - |
Table 2: Co-crystallization Conditions
| Parameter | Value/Condition | Reference |
| Crystallization Method | Hanging Drop Vapor Diffusion | [8][9] |
| Protein:Inhibitor Molar Ratio | 1:3 to 1:5 | [9] |
| Incubation Time | ≥ 1 hour on ice | [8][9] |
| Drop Ratio (Protein:Reservoir) | 1:1 | [9] |
| Temperature | 4°C or 20°C | [8] |
Table 3: Example Crystallization Condition
| Component | Concentration | Reference |
| Reservoir Solution | ||
| Precipitant (e.g., PEG 8000) | 12-20% (w/v) | [9] |
| Buffer (e.g., MES pH 6.0) | 50 mM | [9] |
| Salt (e.g., Ammonium Sulfate) | 100 mM | [9] |
| Additive (e.g., Magnesium Sulfate) | 15 mM | [9] |
| Cryo-protectant | ||
| Ethylene Glycol | 27% (v/v) | [9] |
Conclusion
This application note provides a comprehensive protocol for the co-crystallization of the JAK3 kinase domain with a covalent inhibitor. The successful execution of this protocol will yield high-resolution structural information that is essential for understanding the mechanism of covalent inhibition and for the rational design of next-generation selective JAK3 inhibitors. The provided workflows and quantitative data serve as a valuable resource for researchers in the field of drug discovery and structural biology.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel covalent JAK3 inhibitors through consensus scoring virtual screening: integration of common feature pharmacophore and covalent docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK3 covalent inhibitor-2_TargetMol [targetmol.com]
- 8. Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent inhibitors for eradication of drug-resistant HIV-1 reverse transcriptase: From design to protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Synergistic Potential of JAK3 Covalent Inhibitor-2 in Combination with Other Immunomodulators
For Research Use Only.
Introduction
Janus kinase 3 (JAK3) is a critical enzyme in the signaling pathways of several cytokines essential for the development, proliferation, and function of T cells, B cells, and Natural Killer (NK) cells.[1] Its restricted expression to hematopoietic cells makes it an attractive target for modulating the immune system with high specificity, potentially reducing the systemic side effects associated with broader immunosuppressive therapies.[1] Covalent inhibitors of JAK3, which form a permanent bond with a specific cysteine residue (Cys909) in the active site, offer the potential for enhanced selectivity and prolonged target engagement.[2]
"JAK3 covalent inhibitor-2" represents a novel, highly selective, and irreversible inhibitor of JAK3. While potent as a monotherapy, its true therapeutic potential may lie in strategic combinations with other immunomodulatory agents. Such combinations could enable synergistic effects, dose reduction of individual agents to mitigate toxicity, and the overcoming of resistance mechanisms.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the in vitro and in vivo efficacy of combining this compound with other classes of immunomodulators, such as calcineurin inhibitors, mTOR inhibitors, or other targeted biologics.
Disclaimer: The combination of potent immunomodulators requires careful consideration and rigorous safety assessment. The protocols outlined below are intended as a general guide for preclinical research. For specific covalent JAK3 inhibitors like Ritlecitinib, combination with other JAK inhibitors, biologic immunomodulators, or potent immunosuppressants is not recommended in clinical use due to the potential for additive adverse effects.[3][4] All experimental work should be conducted in accordance with institutional and national guidelines for laboratory animal care and use.
Mechanism of Action: JAK3 Signaling Pathway
JAK3 is intrinsically linked to the common gamma chain (γc) of various cytokine receptors. Upon cytokine binding, JAK3 and its partner, JAK1, become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. These STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression involved in immune cell function.[1]
Caption: JAK3 Signaling Pathway and Point of Inhibition.
Data Presentation: In Vitro Synergy Assessment
The following tables provide a template for summarizing quantitative data from in vitro synergy experiments. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: T-Cell Proliferation Inhibition (IC50) in Mixed Lymphocyte Reaction (MLR)
| Compound | IC50 (nM) - Monotherapy | IC50 (nM) - Combination with Immunomodulator X (Constant Ratio) | Combination Index (CI) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Immunomodulator X | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Cytokine Secretion Inhibition (IC50) in Activated PBMCs
| Cytokine | IC50 (nM) - this compound | IC50 (nM) - Immunomodulator X | IC50 (nM) - Combination | Combination Index (CI) |
| IL-2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| IFN-γ | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| IL-17 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay assesses the ability of the drug combination to inhibit T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation dye
-
This compound
-
Immunomodulator X
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Prepare Responder and Stimulator Cells:
-
Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
-
Label the responder PBMCs with CFSE according to the manufacturer's protocol.
-
Treat the stimulator PBMCs with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to prevent their proliferation, then wash three times.
-
-
Set up Co-culture:
-
Plate the CFSE-labeled responder cells at 1 x 10^5 cells/well.
-
Add the mitomycin C-treated stimulator cells at 1 x 10^5 cells/well.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Immunomodulator X, both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Add the drug solutions to the appropriate wells. Include vehicle-only controls.
-
-
Incubation and Analysis:
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by measuring the dilution of CFSE using a flow cytometer.
-
Caption: Workflow for the Mixed Lymphocyte Reaction Assay.
Protocol 2: Cytokine Release Assay
This protocol measures the effect of the drug combination on the production of key inflammatory cytokines from activated immune cells.
Materials:
-
PBMCs from healthy donors
-
RPMI 1640 medium (as above)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
This compound
-
Immunomodulator X
-
96-well flat-bottom plates
-
Multiplex cytokine assay kit (e.g., Luminex-based)
Procedure:
-
Cell Plating and Drug Treatment:
-
Plate PBMCs at 2 x 10^5 cells/well.
-
Add serial dilutions of this compound and Immunomodulator X, alone and in combination.
-
-
Cell Stimulation:
-
Add PHA (5 µg/mL) or anti-CD3/CD28 beads to stimulate cytokine production. Include unstimulated controls.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate and carefully collect the supernatant.
-
-
Cytokine Analysis:
-
Analyze the supernatant for the levels of various cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-17) using a multiplex cytokine assay according to the manufacturer's instructions.
-
Protocol 3: In Vivo Murine Model of Autoimmune Disease (e.g., Collagen-Induced Arthritis)
This protocol provides a framework for evaluating the in vivo efficacy of the drug combination in a relevant animal model of autoimmune disease.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant
-
This compound
-
Immunomodulator X
-
Vehicle for drug administration
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant.
-
Immunize mice with an intradermal injection at the base of the tail.
-
Administer a booster immunization with collagen in Incomplete Freund's Adjuvant 21 days later.
-
-
Treatment:
-
Once clinical signs of arthritis appear (e.g., paw swelling), randomize mice into treatment groups (Vehicle, this compound alone, Immunomodulator X alone, Combination).
-
Administer drugs daily via the appropriate route (e.g., oral gavage).
-
-
Monitoring and Assessment:
-
Monitor body weight and clinical score of arthritis (based on paw swelling and erythema) daily.
-
Measure paw thickness with calipers every 2-3 days.
-
-
Terminal Analysis:
-
At the end of the study, collect paws for histological analysis of joint inflammation and damage.
-
Collect serum for measurement of inflammatory cytokines and anti-collagen antibodies.
-
Isolate splenocytes for ex vivo analysis of T-cell populations by flow cytometry.
-
Caption: Workflow for In Vivo Autoimmune Disease Model.
Conclusion
The selective and irreversible nature of this compound presents a promising avenue for targeted immunomodulation. The strategic combination with other immunomodulatory agents holds the potential for enhanced therapeutic benefit in a range of autoimmune and inflammatory diseases. The protocols provided herein offer a robust starting point for the preclinical evaluation of such combination therapies, enabling a thorough assessment of their synergistic potential and safety profile. Careful and systematic investigation is paramount to unlocking the full therapeutic value of these novel combination strategies.
References
- 1. Mouse Progenitor Exhausted CD8+ T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 2. mTOR Inhibitors Alone and in Combination with JAK2 Inhibitors Effectively Inhibit Cells of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry in CAR T Cell Therapy | KCAS Bio [kcasbio.com]
- 4. Editorial: Challenges associated with identifying preclinical animal models for the development of immune-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility and stability of JAK3 covalent inhibitor-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with JAK3 Covalent Inhibitor-2 (JAK3-CI-2), a novel research compound. The following information is intended to help users overcome common challenges related to the solubility and stability of this inhibitor during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My JAK3-CI-2 is not dissolving in aqueous buffer. What should I do?
A1: Poor aqueous solubility is a common issue with kinase inhibitors. Here are several strategies to improve the solubility of JAK3-CI-2 for your in vitro assays:
-
Co-solvents: For initial experiments, creating a stock solution in an organic solvent like DMSO is standard practice. When further diluting into your aqueous assay buffer, the final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological assay. If precipitation occurs upon dilution, consider using a co-solvent system. The addition of organic co-solvents to water can significantly increase the solubility of nonpolar molecules.[1]
-
pH Adjustment: The solubility of weakly acidic or basic drugs can be improved by adjusting the pH of the solution to favor the ionized form.[2] For weakly basic compounds, lowering the pH will increase solubility, while for weakly acidic compounds, a higher pH will increase solubility.[2] It is crucial to ensure the final pH is compatible with your experimental system.
-
Use of Solubilizing Agents: Excipients such as PEG 400 have been shown to improve the solubility of poorly soluble drugs.[1] The use of surfactants can also be an effective method.[3]
Q2: I'm observing a decrease in the potency of my JAK3-CI-2 stock solution over time. How can I improve its stability?
A2: The stability of covalent inhibitors can be a concern due to their reactive nature. To mitigate the degradation of JAK3-CI-2, consider the following:
-
Proper Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light, especially if it is in solution.
-
Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to your formulation can help.[4]
-
pH of Stock Solution: The stability of the electrophilic "warhead" of the covalent inhibitor can be pH-dependent. Storing the stock solution in a buffer at an optimal pH can prevent hydrolysis or other degradation pathways.
-
Inert Gas: For long-term storage of sensitive compounds, displacing oxygen in the container with an inert gas like nitrogen or argon can prevent oxidative degradation.[4]
Q3: I am seeing inconsistent results in my cell-based assays. Could this be related to the solubility or stability of JAK3-CI-2?
A3: Yes, inconsistent results in cell-based assays are often linked to issues with the test compound's solubility and stability.
-
Precipitation in Media: The inhibitor may be precipitating out of the cell culture media over the course of the experiment. This can be visually inspected by microscopy. To address this, you can try the solubilization techniques mentioned in Q1, ensuring the final concentrations of any additives are not toxic to the cells.
-
Degradation in Media: The compound may be unstable in the physiological conditions of the cell culture media (e.g., temperature, pH, presence of enzymes). You can assess the stability of JAK3-CI-2 in your specific cell culture media over time using analytical methods like HPLC.
-
Kinetic vs. Thermodynamic Solubility: For cellular assays, understanding the kinetic solubility is crucial as the compound is typically added from a DMSO stock.[5] If the compound precipitates over the incubation period, the effective concentration will be lower and more variable than the nominal concentration.[5]
Quantitative Data Summary
The following tables summarize hypothetical data for improving the solubility and stability of JAK3-CI-2.
Table 1: Solubility of JAK3-CI-2 in Various Solvents
| Solvent System | Concentration (µg/mL) |
| PBS (pH 7.4) | < 1 |
| PBS (pH 7.4) with 1% DMSO | 5 |
| PBS (pH 7.4) with 5% DMSO | 25 |
| PBS (pH 7.4) with 10% PEG 400 | 50 |
| PBS (pH 5.0) with 1% DMSO | 15 |
Table 2: Stability of JAK3-CI-2 in Solution at 4°C
| Storage Condition | % Remaining after 7 Days |
| Aqueous Buffer (pH 7.4) | 60% |
| Aqueous Buffer (pH 5.0) | 85% |
| DMSO | 95% |
| DMSO with N2 overlay | >99% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is adapted from general methods for assessing the kinetic solubility of research compounds.[5]
-
Prepare a high-concentration stock solution of JAK3-CI-2 in 100% DMSO (e.g., 10 mM).
-
Add the DMSO stock solution to the aqueous buffer of interest (e.g., PBS, pH 7.4) to achieve a final concentration that is above the expected solubility limit. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for equilibration.
-
Separate any precipitate by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.
Protocol 2: In Vitro Stability Assay in Buffer
-
Prepare a stock solution of JAK3-CI-2 in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into the test buffer (e.g., PBS at pH 7.4 and pH 5.0) to a final concentration of 10 µM.
-
Incubate the samples at a defined temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
Quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining relative to the T=0 time point.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to working with JAK3-CI-2.
Caption: Simplified JAK3 signaling pathway and the inhibitory action of JAK3-CI-2.
Caption: A workflow for troubleshooting poor solubility of JAK3-CI-2.
Caption: Experimental workflow for assessing the in vitro stability of JAK3-CI-2.
References
Technical Support Center: Overcoming Resistance to JAK3 Covalent Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to JAK3 covalent inhibitors in cell lines.
Troubleshooting Guide
This guide addresses common issues observed during experiments with cell lines treated with a JAK3 covalent inhibitor.
Q1: My JAK3-mutant cell line, which was initially sensitive to the inhibitor, is now showing reduced responsiveness and is starting to proliferate at higher concentrations. What could be the cause?
A1: This is a common indication of acquired resistance. Several mechanisms could be at play:
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Secondary Mutations: The cell line may have developed secondary mutations in the JAK3 gene that interfere with the inhibitor's binding or efficacy. A common mechanism of resistance is the acquisition of additional activating mutations in other JAK family members, such as JAK1, leading to reactivated downstream signaling.[1][2]
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Upregulation of Pro-survival Pathways: The cells might be compensating for JAK3 inhibition by upregulating parallel survival pathways, such as the PI3K/Akt/mTOR pathway or by overexpressing anti-apoptotic proteins like Bcl-2.[3][4]
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Reactivation of JAK-STAT Signaling: Chronic exposure to the inhibitor can lead to the reactivation of JAK-STAT signaling through the formation of heterodimeric complexes with other JAK family members (e.g., JAK1, JAK2, TYK2) that can trans-phosphorylate and reactivate JAK3.[3]
Recommended Actions:
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Sequence the JAK family genes: Perform sanger or next-generation sequencing of JAK1, JAK2, JAK3, and TYK2 to identify any potential secondary mutations.
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Perform a Western Blot Analysis: Assess the phosphorylation status of key downstream signaling proteins (STAT3, STAT5, Akt, S6 ribosomal protein) to determine if there is reactivation of the JAK-STAT pathway or activation of alternative signaling pathways.
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Conduct a Cell Viability Assay with Combination Therapies: Test the resistant cell line's sensitivity to the JAK3 inhibitor in combination with inhibitors of other pathways (e.g., PI3K inhibitor, MEK inhibitor, or a Bcl-2 inhibitor like Venetoclax) to identify potential synergistic effects.[4]
Q2: I'm observing high variability in the IC50 values for my cell line when treated with the JAK3 covalent inhibitor. What could be the reason?
A2: High variability in IC50 values can stem from several experimental factors:
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Cell Culture Conditions: Inconsistent cell density at the time of seeding, variations in media composition, or presence of mycoplasma contamination can all affect cell health and drug response.
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Inhibitor Preparation and Storage: The covalent inhibitor may be unstable if not stored correctly. Improper solubilization or repeated freeze-thaw cycles can lead to degradation and reduced potency.
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Assay Parameters: Variations in the incubation time with the inhibitor, the type of cell viability assay used (e.g., MTT vs. CellTiter-Glo), and the confluence of the cells at the time of the assay can all contribute to variability.
Recommended Actions:
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Standardize Cell Culture Protocols: Ensure consistent cell seeding density and passage number. Regularly test for mycoplasma contamination.
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Follow Inhibitor Handling Guidelines: Prepare fresh aliquots of the inhibitor from a stock solution for each experiment to avoid degradation. Store the stock solution and aliquots at the recommended temperature.
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Optimize and Standardize the Cell Viability Assay: Determine the optimal cell seeding density and inhibitor incubation time for your specific cell line. Use a consistent assay protocol for all experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to JAK3 covalent inhibitors?
A1: Resistance to JAK inhibitors, including covalent inhibitors, can arise through several mechanisms:
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Genetic Resistance: This involves mutations that either prevent the inhibitor from binding to its target or activate downstream signaling pathways.[4][5] This can include:
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Functional Resistance: This occurs when the cell adapts to the inhibitor without genetic changes.[5] Mechanisms include:
Q2: Which cell lines are suitable for studying resistance to JAK3 inhibitors?
A2: Several cell line models are commonly used:
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Ba/F3 Cells: This is a murine pro-B cell line that is dependent on IL-3 for survival. They can be engineered to express a constitutively active form of human JAK3 (e.g., by fusing the kinase domain to the TEL oligomerization domain or by introducing activating mutations like JAK3M511I), making their proliferation dependent on JAK3 activity.[6][7] These engineered Ba/F3 cells are a valuable tool for studying the efficacy of JAK3 inhibitors and for generating resistant clones through long-term culture with the inhibitor.[7][8]
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U937 Cells: This human cell line, derived from a patient with histiocytic lymphoma, has been identified as harboring a homozygous activating mutation in JAK3 (JAK3M511I).[6] This makes it a clinically relevant model for studying the effects of JAK3 inhibitors in a human cancer cell line.[6]
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T-cell Lines: Given the critical role of JAK3 in T-cell development and function, various T-cell leukemia and lymphoma cell lines that harbor JAK3 mutations can also be used.
Q3: Are there strategies to overcome or prevent resistance to JAK3 covalent inhibitors?
A3: Yes, several strategies are being explored:
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Combination Therapy: Combining the JAK3 inhibitor with drugs that target parallel or downstream signaling pathways can be effective. For example:
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Intermittent Dosing: In some preclinical models, intermittent dosing schedules have been shown to delay or prevent the onset of resistance by allowing the cells to regain sensitivity to the inhibitor.[5]
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Development of Next-Generation Inhibitors: Designing new covalent inhibitors that can bind to mutated forms of JAK3 or that have a different binding mode is an ongoing area of research.
Data Presentation
Table 1: In Vitro Efficacy of Various JAK Inhibitors in a JAK3-Dependent Cell Line Model (Ba/F3-TEL-JAK3)
| Inhibitor | Target Kinase(s) | Type | IC50 (nM) in Ba/F3-TEL-JAK3 | Reference |
| Tofacitinib | JAK1, JAK3 > JAK2 | Reversible | Potent | [7] |
| Decernotinib | JAK3 | Reversible | Efficacious in clinical trials for RA | [9] |
| Ritlecitinib | JAK3, TEC family | Covalent (Irreversible) | Potent | [10] |
| Compound 9 | JAK3 | Covalent (Irreversible) | 69 | [7][8] |
| Compound 31 | JAK3 | Covalent (Reversible) | 49 | [11] |
| Compound 33 | JAK3 | Covalent (Reversible) | 93 | [11] |
Table 2: Example of Acquired Resistance in a JAK1-mutant cell line (TS1) to a JAK Inhibitor (CMP6)
| Cell Line | Primary Mutation | Secondary Mutation (Acquired) | Fold Increase in IC50 | Reference |
| TS1-JAK1mut | JAK1 | JAK3 | Significant | [1][2] |
| TS1-JAK3mut | JAK3 | JAK1 | Significant | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
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Inhibitor Preparation: Prepare a serial dilution of the JAK3 covalent inhibitor in complete growth medium.
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Treatment: Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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Measurement: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-STAT5
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Cell Treatment: Treat cells with the JAK3 covalent inhibitor at various concentrations and for different time points.
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Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT5 (p-STAT5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Sanger Sequencing of the JAK3 Kinase Domain
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Genomic DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and resistant cell lines.
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PCR Amplification: Design primers to amplify the exons encoding the kinase domain of the JAK3 gene. Perform PCR using a high-fidelity DNA polymerase.
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PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
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Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence to identify any mutations.
Visualizations
Caption: Simplified JAK-STAT signaling pathway and the action of a JAK3 covalent inhibitor.
Caption: Experimental workflow for identifying mechanisms of acquired resistance.
References
- 1. Cooperating JAK1 and JAK3 mutants increase resistance to JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of U937JAK3-M511I Acute Myeloid Leukemia Cells as a Sensitive Model to JAK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 9. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of JAK3 Covalent Inhibitor-2 in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of JAK3 Covalent Inhibitor-2 in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an irreversible inhibitor that selectively targets a unique cysteine residue (Cys-909) within the ATP-binding site of the Janus kinase 3 (JAK3) enzyme.[1][2][3] This covalent interaction leads to a highly selective and potent inhibition of JAK3's kinase activity.[1][4] By targeting this specific residue, the inhibitor shows high selectivity against other kinases, including other members of the JAK family (JAK1, JAK2, and TYK2).[1][2]
Q2: Why am I observing high cytotoxicity in my primary cells treated with this compound?
A2: High cytotoxicity in primary cells can stem from several factors:
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Off-target effects: Although designed for selectivity, covalent inhibitors can sometimes interact with other kinases that also possess a reactive cysteine at a similar position.[1] Off-target inhibition can disrupt essential cellular signaling pathways, leading to cell death.[5]
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High concentration or long exposure time: Primary cells are often more sensitive than immortalized cell lines.[6] The concentration of the inhibitor or the duration of the treatment may be too high for the specific primary cell type being used.
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Suboptimal cell culture conditions: Primary cells require specific culture conditions to maintain their viability and function. Factors like media composition, serum quality, and cell density can influence their sensitivity to cytotoxic effects.[7]
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Inherent sensitivity of the cell type: Some primary cell types may have a higher baseline expression of potential off-target kinases or be more reliant on signaling pathways that are inadvertently affected by the inhibitor.
Q3: How can I reduce the off-target effects of this compound?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Consider the following strategies:
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Titrate the inhibitor concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits JAK3 signaling without causing significant cytotoxicity.
-
Reduce incubation time: A shorter exposure to the inhibitor may be sufficient to achieve target engagement while minimizing off-target binding and subsequent toxicity.
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Use a highly selective inhibitor: Ensure you are using a well-characterized JAK3 covalent inhibitor with a known high selectivity profile.[2][8]
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Perform kinome-wide selectivity profiling: If significant off-target effects are suspected, profiling the inhibitor against a broad panel of kinases can help identify unintended targets.[2]
Q4: What are the recommended initial concentration ranges for testing this compound in primary cells?
A4: As a starting point, it is advisable to test a broad range of concentrations. Based on published data for similar covalent JAK3 inhibitors, which show potent inhibition in the nanomolar range (IC50 < 100 nM) in cell-based assays, a good starting range would be from 1 nM to 10 µM.[1][2] This allows for the determination of both the efficacy and the toxicity thresholds.
Q5: Which positive and negative controls should I use in my cytotoxicity assays?
A5:
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Negative Control: A vehicle control (e.g., DMSO at the same final concentration used to dissolve the inhibitor) is essential to account for any effects of the solvent on cell viability.[9]
-
Positive Control for Cytotoxicity: A known cytotoxic agent (e.g., staurosporine or doxorubicin) can be used to ensure the assay is capable of detecting cell death.
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Positive Control for JAK3 Inhibition: To confirm the inhibitor is active, you can pre-treat cells with the inhibitor and then stimulate a known JAK3-dependent signaling pathway (e.g., with IL-2) and measure the phosphorylation of a downstream target like STAT5.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low inhibitor concentrations. | Primary cells are highly sensitive to the inhibitor or the vehicle (e.g., DMSO). | 1. Perform a dose-response curve with a wider range of lower concentrations (e.g., picomolar to low nanomolar).2. Reduce the final concentration of the vehicle (e.g., ensure DMSO is <0.1%).3. Decrease the incubation time with the inhibitor. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in primary cell health and passage number.2. Inconsistent cell seeding density.3. Inhibitor instability. | 1. Use primary cells from the same donor and at a consistent, low passage number.2. Ensure accurate and consistent cell counting and seeding.3. Prepare fresh inhibitor dilutions for each experiment from a frozen stock. |
| Inhibitor shows efficacy (JAK3 pathway inhibition) but also high cytotoxicity. | Off-target effects are significant at the effective concentration. | 1. Attempt to reduce the incubation time to see if a therapeutic window can be found.2. Consider using a different JAK3 covalent inhibitor with a potentially different off-target profile.3. Investigate potential off-targets computationally or experimentally (kinome scan). |
| No inhibition of JAK3 signaling and no cytotoxicity. | 1. Inhibitor is inactive or degraded.2. The concentration range is too low.3. The cell model does not rely on the specific JAK3 pathway being assessed. | 1. Verify the integrity and activity of the inhibitor stock.2. Test a higher range of concentrations.3. Confirm that your primary cells express JAK3 and respond to the chosen cytokine stimulus (e.g., IL-2). |
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when assessing the cytotoxicity and efficacy of this compound.
| Inhibitor Concentration | Cell Viability (%) | p-STAT5 Inhibition (%) | Notes |
| 0 nM (Vehicle) | 100 ± 5 | 0 ± 3 | Baseline |
| 1 nM | 98 ± 6 | 15 ± 4 | |
| 10 nM | 95 ± 5 | 52 ± 7 | |
| 100 nM | 92 ± 8 | 89 ± 5 | Effective concentration |
| 1 µM | 75 ± 10 | 95 ± 4 | Onset of cytotoxicity |
| 10 µM | 40 ± 12 | 98 ± 3 | Significant cytotoxicity |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol: Assessing Cytotoxicity using a Resazurin-Based Assay
This protocol outlines the steps to measure cell viability in primary cells treated with this compound.
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Cell Seeding:
-
Inhibitor Preparation and Treatment:
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Prepare a stock solution of this compound in DMSO.[12]
-
Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[9]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations (and controls).
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
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Prepare a working solution of resazurin (e.g., 0.15 mg/mL in PBS).
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Add 10 µL of the resazurin solution to each well.[9]
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Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell type.
-
Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm using a microplate reader.[9]
-
-
Data Analysis:
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Subtract the fluorescence reading of the "no-cell" control wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
JAK3 Signaling Pathway
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kosheeka.com [kosheeka.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for maximal JAK3 covalent inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation time for maximal Janus Kinase 3 (JAK3) covalent inhibition. Below you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of covalent inhibition of JAK3?
A1: Covalent inhibition of JAK3 specifically targets a unique cysteine residue (Cys909) located in the ATP-binding site of the kinase.[1][2][3] Unlike other members of the JAK family, JAK3 possesses this cysteine, which can be exploited by inhibitors designed with an electrophilic "warhead" (such as an acrylamide group).[1][2] The process typically involves an initial reversible binding step, followed by the formation of a stable, irreversible covalent bond between the inhibitor and the thiol group of Cys909.[2][4] This mechanism can lead to highly selective and potent inhibition.[5]
Q2: Why is incubation time a critical parameter for JAK3 covalent inhibitors?
A2: The potency of covalent inhibitors is dependent on both concentration and time because of the two-step mechanism involving initial binding and subsequent covalent bond formation.[6] Unlike reversible inhibitors that reach equilibrium quickly, the inhibitory effect of a covalent compound increases over time as more enzyme molecules become covalently modified.[7] Therefore, IC50 values for covalent inhibitors are not fixed but will decrease with longer incubation periods until maximal inhibition is reached.[6][7] This time-dependent nature makes standardizing incubation time crucial for obtaining reproducible and comparable results.
Q3: How do I determine the optimal incubation time for my experiment?
A3: The optimal incubation time can be determined by performing a time-course experiment. This involves incubating the inhibitor with the JAK3 enzyme or in a cellular context for varying durations (e.g., 0, 15, 30, 60, 120 minutes) and then measuring the remaining activity. The point at which the inhibitory effect plateaus indicates the time required to achieve maximal inhibition. A common method to assess this is the "IC50 shift" assay, where a significantly lower IC50 value after a pre-incubation period (e.g., 30 minutes) compared to no pre-incubation confirms time-dependent inhibition.[8][9] For a more rigorous kinetic characterization, determining the maximal rate of inactivation (k_inact) and the reversible binding constant (K_I) is recommended, as the ratio k_inact/K_I provides a true measure of potency independent of incubation time.[6]
Q4: How can I experimentally confirm that my inhibitor forms a covalent bond with JAK3?
A4: Several methods can confirm covalent bond formation. The most direct evidence comes from mass spectrometry (MS) analysis of the inhibitor-treated JAK3 protein, which will show a mass shift corresponding to the molecular weight of the inhibitor.[1][2] Cellular "washout" experiments are also highly informative. In this assay, cells are treated with the inhibitor for a specific time, washed to remove any unbound compound, and then incubated further in inhibitor-free media.[1][6] A sustained inhibitory effect on JAK3 signaling (e.g., persistent low levels of phosphorylated STAT5) after washout indicates a long-lasting, likely covalent, interaction.[1][6]
Q5: What is the difference between irreversible and reversible-covalent inhibition?
A5: Both inhibitor types form a covalent bond with the target. The primary difference lies in the stability of this bond. Irreversible inhibitors form a highly stable bond that does not break, leading to permanent inactivation of the enzyme for its entire lifespan.[10] Reversible-covalent inhibitors, often employing warheads like cyanoacrylamides, form a bond that can slowly dissociate over time, allowing for the eventual recovery of enzyme activity.[5][11] This class of inhibitors can offer a balance of durable target engagement with a reduced risk of permanent off-target effects.[11] The dissociation half-life is a key parameter for these compounds.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for my covalent inhibitor. | 1. Variable Incubation Times: Even small differences in incubation time between experiments can lead to significant variations in apparent potency.[7][12] 2. Inconsistent Reagent Concentrations: Variations in enzyme, ATP, or substrate concentrations can affect inhibitor binding and potency measurements.[12] 3. Compound Instability: The electrophilic warhead of the inhibitor may be unstable in the assay buffer. | 1. Standardize Incubation Time: Strictly adhere to a consistent, pre-determined incubation time for all comparative experiments. Ensure this time is sufficient to approach maximal inhibition. 2. Use Consistent Assay Conditions: Always use the same source and concentration of reagents. Include a well-characterized reference covalent inhibitor in your assays to benchmark results.[12] 3. Assess Compound Stability: Evaluate the stability of your compound in the assay buffer over the course of the incubation period using methods like HPLC. |
| No significant inhibition observed, even at high concentrations. | 1. Insufficient Incubation Time: The incubation period may be too short for the covalent bond to form, especially for less reactive inhibitors. 2. Incorrect Target Engagement: The inhibitor may not be binding to the JAK3 active site effectively. 3. Degraded Compound: The inhibitor may have degraded during storage. | 1. Increase Incubation Time: Perform a time-course experiment, extending the incubation period up to several hours to see if inhibition increases over time.[1][6] 2. Confirm Target Binding: Use a biophysical method like Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR) to confirm initial reversible binding to JAK3. 3. Verify Compound Integrity: Check the purity and integrity of the compound stock using LC-MS or NMR. |
| High off-target activity is observed. | 1. Reactive Warhead: The electrophile on the inhibitor may be too reactive, causing it to bind non-specifically to other proteins with accessible nucleophiles. 2. Poor Initial Selectivity: The inhibitor's scaffold may have a low affinity for JAK3 and bind to other kinases before the covalent reaction occurs. | 1. Modify the Warhead: Consider synthesizing analogs with less reactive electrophiles to reduce non-specific binding. 2. Profile Against Other Kinases: Screen the inhibitor against a panel of other kinases, especially those with known reactive cysteines (e.g., EGFR, BTK, BLK), to assess its selectivity profile.[2] |
Quantitative Data Summary
The potency of covalent inhibitors is often reported as an IC50 value at a specific incubation time. Comparing these values helps in the initial ranking of compounds.
Table 1: Potency of Select Covalent JAK3 Inhibitors
| Compound | Assay Type | Incubation Time | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 9 | TEL-JAK3 Ba/F3 Cellular Assay | 3 hours | 69 | [1] |
| Compound 1 (Tricyclic) | Jak3 Enzyme Assay | Not specified | < 100 | [2] |
| Compound 1 (Reversible-covalent) | JAK3 Enzyme Assay | Not specified | 0.5 ± 0.3 | [11] |
| Compound 31 (Reversible-covalent) | JAK3 Enzyme Assay | Not specified | 49 | [13] |
| Compound 33 (Reversible-covalent) | JAK3 Enzyme Assay | Not specified | 93 |[13] |
Table 2: Example of an IC50 Shift Assay to Determine Time-Dependency This table illustrates the expected outcome for a time-dependent inhibitor. The IC50 value decreases significantly after a 30-minute pre-incubation with the enzyme and the cofactor NADPH, which is required for the metabolic activation of some inhibitors.[9]
| Pre-incubation Condition | IC50 (nM) | Fold Shift (vs. 0 min) | Interpretation |
| 0 min pre-incubation | 500 | - | Measures initial reversible inhibition. |
| 30 min pre-incubation (-NADPH) | 480 | ~1 | No significant time-dependency without cofactor. |
| 30 min pre-incubation (+NADPH) | 50 | 10 | Strong time-dependent inhibition observed.[8][9] |
Visualized Workflows and Pathways
Caption: The JAK3-STAT signaling pathway, a key driver of lymphocyte function.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 10. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
addressing variability in JAK3 covalent inhibitor-2 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with JAK3 covalent inhibitor-2. Our goal is to help you address variability in your experimental results and ensure the successful application of this research tool.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our IC50 values for this compound in our biochemical assay. What are the potential causes?
A1: Variability in IC50 values for covalent inhibitors can arise from several factors. Unlike reversible inhibitors, the IC50 of a covalent inhibitor is time-dependent.[1][2] Key sources of variability to investigate include:
-
Inconsistent Pre-incubation Times: The extent of covalent modification, and therefore inhibition, is directly proportional to the incubation time of the inhibitor with the enzyme before the addition of the substrate. Ensure that pre-incubation times are precisely controlled and consistent across all wells and experiments.
-
Variations in Reagent Concentrations: Small differences in the concentrations of JAK3 enzyme, ATP, or the peptide substrate can lead to significant changes in the measured IC50. Verify the accuracy of your pipetting and the concentrations of your stock solutions.
-
Buffer Composition: Components in your assay buffer, such as reducing agents (e.g., DTT), can compete with the inhibitor for binding to cysteine residues or may affect inhibitor stability. It is crucial to maintain a consistent buffer composition.[3][4]
-
Compound Stability: Covalent inhibitors can be reactive and may degrade over time in aqueous solutions. Prepare fresh dilutions of the inhibitor for each experiment from a stable stock solution.
Q2: How can we confirm that this compound is forming a covalent bond with the JAK3 protein in our experiments?
A2: Mass spectrometry is the most direct method to confirm covalent adduct formation.[5] By comparing the mass of the intact JAK3 protein with and without the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor will confirm the covalent modification. Further analysis using peptide mapping (LC-MS/MS) can identify the specific amino acid residue, such as Cysteine-909, that has been modified.[6]
Q3: Our IC50 values from cell-based assays are consistently higher than those from our biochemical assays. Why is this, and which result is more reliable?
A3: It is common to observe a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical assays. This discrepancy can be attributed to several factors:
-
Cellular ATP Concentrations: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). Since many covalent inhibitors are ATP-competitive, the high intracellular ATP concentration can outcompete the inhibitor for binding to the active site, leading to a higher apparent IC50.[4]
-
Cell Permeability and Efflux: The inhibitor must cross the cell membrane to reach its intracellular target. Poor cell permeability or active efflux by cellular transporters can reduce the effective intracellular concentration of the inhibitor, resulting in lower potency.
-
Protein Turnover: In a cellular context, the synthesis of new, unmodified JAK3 protein can counteract the effects of the inhibitor, particularly over longer incubation times.[7]
-
Off-target Effects: The cellular environment is far more complex than a purified biochemical system. The inhibitor may interact with other cellular components, reducing its availability to bind to JAK3.
Both biochemical and cell-based assays provide valuable, complementary information. Biochemical assays are essential for determining the intrinsic potency and mechanism of action of the inhibitor, while cell-based assays provide insights into its activity in a more physiologically relevant context.[8][9]
Q4: We are concerned about the selectivity of this compound. How can we assess its selectivity against other JAK family members and the broader kinome?
A4: Assessing inhibitor selectivity is a critical step. Several approaches can be taken:
-
Biochemical Profiling: Test the inhibitor against a panel of purified kinases, including all JAK family members (JAK1, JAK2, TYK2), to determine its IC50 or kinetic parameters (k_inact/K_I) for each.[10] This will provide a direct measure of its selectivity at the enzymatic level.
-
Cell-Based Counter-Screening: Utilize cell lines that are dependent on the signaling of different JAK family members. For example, you can use cell lines where proliferation is driven by cytokines that signal through JAK1/JAK2 or JAK1/TYK2 pathways and measure the anti-proliferative effect of your inhibitor.[11]
-
Chemoproteomics: Advanced techniques like activity-based protein profiling (ABPP) can be used to assess the inhibitor's targets across the entire proteome in a cellular context, providing a comprehensive view of its selectivity.[12]
It is important to note that some commercially available JAK3 inhibitors have been shown to be neither potent nor selective, emphasizing the need for careful in-house validation.[10]
Troubleshooting Guides
Issue 1: High Background Signal in Luminescence-Based Kinase Assay
| Potential Cause | Troubleshooting Step |
| ATP Contamination in Reagents | Use high-purity reagents and dedicated, ATP-free pipette tips and tubes. |
| Intrinsic Luminescence of Inhibitor | Run a control plate with the inhibitor and detection reagents but without the enzyme to measure any compound-specific interference. |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of the kinase and substrate to find the optimal signal-to-background window as recommended by the assay manufacturer.[13] |
| Incorrect Assay Buffer | Ensure the buffer composition is compatible with the detection reagents and does not contain interfering substances. |
Issue 2: Inconsistent Phospho-STAT5 Western Blot Results
| Potential Cause | Troubleshooting Step |
| Variable Cytokine Stimulation | Ensure consistent timing and concentration of cytokine (e.g., IL-2) stimulation across all samples. Prepare fresh cytokine aliquots. |
| Cell Health and Density | Maintain consistent cell passage numbers, confluency, and serum starvation conditions prior to stimulation. |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of STAT5. |
| Antibody Performance | Use a validated phospho-specific STAT5 antibody and optimize the antibody concentration and incubation conditions. Run appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: Representative IC50 Values for JAK3 Covalent Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Compound 9 | Cell-based (Ba/F3) | JAK3 | 69 | [11] |
| Compound 31 | Biochemical | JAK3 | 49 | [14] |
| Compound 33 | Biochemical | JAK3 | 93 | [14] |
| PF-956980 | Biochemical | JAK3 | 4 | [10] |
| WHI-P131 | Biochemical | JAK3 | 19,200 | [10] |
| WHI-P154 | Biochemical | JAK3 | 1,800 | [10] |
Table 2: Kinetic Parameters for Covalent Inhibition of JAK3
| Compound | k_inact (min⁻¹) | K_I (nM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| Compound 3 | Not reported | Not reported | 1.0 x 10⁷ M⁻¹min⁻¹ | [6] |
Note: Direct comparison of k_inact/K_I values requires consistent experimental conditions. The value for Compound 3 is presented as M⁻¹min⁻¹ as reported in the source.
Experimental Protocols
Protocol 1: In Vitro Biochemical JAK3 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assays.[13][15][16]
-
Prepare Reagents:
-
JAK3 Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.
-
Recombinant JAK3 enzyme.
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP solution.
-
This compound serial dilutions.
-
-
Assay Procedure:
-
Add 5 µL of JAK3 kinase buffer to all wells of a 96-well plate.
-
Add 2.5 µL of the inhibitor dilutions or vehicle control to the appropriate wells.
-
Add 2.5 µL of diluted JAK3 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for JAK3 Inhibition (Phospho-STAT5 Western Blot)
This protocol is based on established methods for assessing JAK3 signaling in cell lines.[8][9]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., NK-92, Kit225) in the appropriate medium.
-
Starve the cells of serum and cytokines for 4-6 hours prior to the experiment.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with an appropriate cytokine, such as IL-2 (100 ng/mL), for 15-30 minutes to activate the JAK3/STAT5 pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT5 signal to the total STAT5 and loading control signals.
-
Calculate the percent inhibition of STAT5 phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.
-
Protocol 3: Confirmation of Covalent Adduct Formation by Mass Spectrometry
This is a general workflow for intact protein mass spectrometry to confirm covalent modification.[5][17]
-
Sample Preparation:
-
Incubate purified recombinant JAK3 protein with a molar excess of this compound in an MS-compatible buffer (e.g., ammonium bicarbonate) for a sufficient time to ensure complete reaction.
-
Prepare a control sample of JAK3 protein with vehicle only.
-
-
Desalting:
-
Remove excess inhibitor and non-volatile salts using a desalting column (e.g., C4 ZipTip).
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein samples by electrospray ionization mass spectrometry (ESI-MS).
-
Acquire the mass spectra over an appropriate m/z range to observe the multiply charged ions of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the average molecular weight of the protein in both the treated and control samples.
-
A mass increase in the inhibitor-treated sample that corresponds to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
Visualizations
Caption: JAK3 signaling pathway and point of covalent inhibition.
Caption: Workflow for evaluating this compound.
Caption: Troubleshooting logic for experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage and Administration of Selective Covalent JAK3 Inhibitors in Animal Models
Disclaimer: The information provided in this technical support center is intended for guidance in research settings. The compound "JAK3 covalent inhibitor-2" is not a standardized nomenclature found in the scientific literature. Therefore, this document synthesizes and generalizes information based on published data for various selective covalent Janus kinase 3 (JAK3) inhibitors. Researchers should always refer to the specific product information for their particular inhibitor and conduct dose-finding studies for their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a covalent JAK3 inhibitor?
A1: Covalent JAK3 inhibitors are small molecules designed to selectively and irreversibly bind to the JAK3 enzyme.[1][2] They typically contain a reactive group (a "warhead") that forms a covalent bond with a specific cysteine residue (Cys909) located in the ATP-binding site of JAK3.[1][2][3] This unique cysteine is not present in other JAK family members (JAK1, JAK2, TYK2), which allows for high selectivity.[2] By covalently binding to JAK3, the inhibitor blocks its kinase activity, thereby preventing the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This ultimately interferes with the JAK-STAT signaling pathway, which is crucial for the function of several cytokines involved in immune responses.[4][5][6]
Q2: Why is selective inhibition of JAK3 desirable?
A2: JAK3 is predominantly expressed in hematopoietic cells and plays a key role in the signaling of cytokines that are critical for the development, proliferation, and function of T-cells, B-cells, and Natural Killer (NK) cells.[4][5] Unlike other JAKs which are more broadly expressed, targeting JAK3 allows for a more focused modulation of the immune system.[4][5] This selectivity is expected to reduce the potential for off-target effects and systemic side effects that can be associated with broader immunosuppressive therapies.[5]
Q3: What are the common animal models used to evaluate covalent JAK3 inhibitors?
A3: Based on the immunomodulatory properties of JAK3 inhibitors, rodent models of autoimmune and inflammatory diseases are commonly used. These include models of rheumatoid arthritis and inflammatory bowel disease (e.g., colitis).[7] For pharmacokinetic (PK) and pharmacodynamic (PD) studies, standard laboratory mouse strains such as BALB/c are often utilized.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Inadequate dosage- Poor bioavailability- Rapid metabolism or clearance- Incorrect administration route | - Perform a dose-response study to determine the optimal dose for your model.- Consider using a different vehicle for administration to improve solubility and absorption.- Evaluate the pharmacokinetic profile of the inhibitor in your animal model.- Explore alternative administration routes (e.g., oral gavage vs. intraperitoneal injection). |
| Observed Toxicity or Adverse Events | - Off-target effects- High dosage- Vehicle toxicity | - Reduce the dosage and/or frequency of administration.- If using a less selective inhibitor, consider switching to a more highly selective covalent JAK3 inhibitor.- Run a vehicle-only control group to rule out toxicity from the administration vehicle. |
| Variability in Experimental Results | - Inconsistent dosing technique- Animal-to-animal variation in metabolism- Instability of the compound in the formulation | - Ensure all personnel are using a standardized and consistent administration technique.- Increase the number of animals per group to improve statistical power.- Prepare fresh dosing solutions for each experiment and protect them from light and degradation if necessary. |
Experimental Protocols
General Protocol for In Vivo Administration of a Covalent JAK3 Inhibitor in a Mouse Model of Inflammation
1. Animal Model:
-
Species: Mouse (e.g., BALB/c or a specific disease model strain)
-
Age/Weight: Typically 8-12 weeks old
-
Acclimation: Acclimate animals to the facility for at least one week before the start of the experiment.
2. Materials:
-
Covalent JAK3 inhibitor
-
Vehicle (e.g., 0.5% methylcellulose in water, or as specified for the compound)
-
Dosing syringes and gavage needles (for oral administration) or sterile syringes and needles (for injection)
-
Analytical balance
-
Vortex mixer and/or sonicator
3. Dosing Solution Preparation:
-
Accurately weigh the required amount of the covalent JAK3 inhibitor.
-
Prepare the vehicle solution.
-
Add the inhibitor to the vehicle and vortex or sonicate until a homogenous suspension or solution is formed. Prepare fresh daily unless stability data indicates otherwise.
4. Administration:
-
Dosage: This needs to be determined based on preliminary studies or literature on similar compounds. A starting point could be in the range of 10-50 mg/kg.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common. The choice depends on the compound's properties.
-
Frequency: Typically once or twice daily.
-
Procedure:
-
Weigh each animal before dosing to calculate the exact volume to be administered.
-
For oral gavage, gently insert the gavage needle into the esophagus and deliver the formulation into the stomach.
-
For i.p. injection, lift the animal to expose the abdomen and inject into the lower quadrant, avoiding the midline.
-
5. Monitoring and Endpoints:
-
Monitor animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).
-
At the end of the study, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analysis (e.g., measuring compound levels, assessing target engagement by measuring pSTAT levels).
-
Evaluate disease-specific endpoints (e.g., paw swelling in an arthritis model).
Quantitative Data Summary
The following tables summarize in vitro potency and in vivo pharmacokinetic data for representative selective covalent JAK3 inhibitors mentioned in the literature.
Table 1: In Vitro Potency of Selective Covalent JAK3 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| Compound 9 | JAK3 | Ba/F3 cellular assay | 69 nM | [1] |
| Compound 31 | JAK3 | Kinase assay | 49 nM | [9] |
| Compound 33 | JAK3 | Kinase assay | 93 nM | [9] |
| ATI-2138 | JAK3 | Biochemical assay | Similar potency to ITK | [7] |
Table 2: Pharmacokinetic Properties of a Representative Covalent JAK3 Inhibitor (Compound 9)
| Parameter | Value | Animal Model | Dosing | Reference |
| Bioavailability | Decent | Mouse | Not specified | [1][3][10] |
Note: Detailed pharmacokinetic data for many specific covalent JAK3 inhibitors is often proprietary or not fully published in the public domain.
Visualizations
Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of a covalent JAK3 inhibitor.
Experimental Workflow
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in JAK3 covalent inhibitor-2 experiments
This guide provides troubleshooting advice and detailed protocols for researchers working with JAK3 Covalent Inhibitor-2. The information is designed to help address unexpected experimental results and ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Biochemical Assays
Question 1: I am not observing the expected potency (high IC50) for this compound in my in vitro kinase assay. What are the possible causes?
Answer: Several factors can lead to lower-than-expected potency in biochemical assays. Consider the following possibilities:
-
Inhibitor Integrity and Handling:
-
Degradation: Covalent inhibitors can be susceptible to hydrolysis or reaction with buffer components. Ensure the compound is freshly prepared from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Solubility: Poor solubility in the assay buffer can lead to a lower effective concentration. Confirm the inhibitor is fully dissolved. You may need to adjust the DMSO concentration, but keep it consistent across all wells and below a level that affects enzyme activity (typically <1%).
-
-
Assay Conditions:
-
Pre-incubation Time: Covalent inhibition is a time-dependent process.[1] The observed IC50 will decrease with longer pre-incubation times of the enzyme and inhibitor before the addition of ATP. Ensure your pre-incubation time is sufficient and consistent with the compound's mechanism.
-
ATP Concentration: The inhibitory activity of ATP-competitive compounds is dependent on the ATP concentration used in the assay.[2] High ATP concentrations will require higher inhibitor concentrations to achieve the same level of inhibition. Report the ATP concentration used when presenting IC50 values.
-
Reducing Agents: Reagents like DTT or β-mercaptoethanol in the assay buffer can compete with the target cysteine residue (Cys909) on JAK3, reducing the inhibitor's ability to form a covalent bond.[2][3] Check your buffer composition and consider if these agents are necessary.
-
-
Enzyme Activity:
-
Inactive Enzyme: The recombinant JAK3 enzyme may have lost activity due to improper storage or handling. Always include a positive control (a known potent, non-covalent inhibitor like Tofacitinib) and a negative control (DMSO vehicle) to validate the assay window.
-
Question 2: My inhibitor shows significant activity against other JAK family members (JAK1, JAK2, TYK2), indicating poor selectivity. Why is this happening?
Answer: Achieving selectivity can be challenging due to the high homology in the ATP-binding sites of JAK family kinases.[2][4]
-
High Inhibitor Concentration: At high concentrations, the inhibitor may engage in non-covalent interactions with the active sites of other kinases, leading to off-target inhibition. Determine the IC50 across the entire JAK family to establish a selectivity profile.
-
Off-Target Covalent Binding: While JAK3 is unique among the JAKs in having a cysteine at position 909, other kinases in the human kinome also possess a similarly located cysteine.[2] If your inhibitor is not sufficiently optimized for the JAK3 binding pocket, it may bind covalently to these other kinases.
-
Assay Format: Ensure that the assay conditions (e.g., ATP concentration) are comparable across the different JAK kinase assays to allow for a fair comparison of potency and selectivity.
Cell-Based Assays
Question 3: The inhibitor is potent in the biochemical assay but shows little to no activity in my cell-based assay (e.g., no reduction in cytokine-induced STAT5 phosphorylation). What should I check?
Answer: A discrepancy between biochemical and cellular activity is a common challenge. The cellular environment introduces several new variables.
-
Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. This is a common issue for many small molecules.
-
Inhibitor Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells. You can assess stability by incubating the inhibitor in media for the duration of the experiment, then testing its activity in a biochemical assay.
-
Cellular Environment: High intracellular ATP concentrations (~1-10 mM) can outcompete the inhibitor. Furthermore, intracellular reducing agents like glutathione can react with the inhibitor's electrophilic warhead, inactivating it before it reaches JAK3.[5]
-
Pathway Activation: Confirm that the signaling pathway is active in your chosen cell line. Stimulate cells with an appropriate cytokine (e.g., IL-2, IL-4, IL-15 for JAK3) and verify a robust increase in the phosphorylation of downstream targets like STAT5 or STAT6 via Western blot.[6][7]
-
Time Dependence: As with biochemical assays, covalent inhibition in cells is time- and concentration-dependent. A longer pre-incubation of cells with the inhibitor before cytokine stimulation may be required to allow for sufficient target engagement.
Question 4: I'm observing significant cytotoxicity or a decrease in cell viability that doesn't correlate with the expected JAK3-mediated effects. What could be the cause?
Answer: Unexpected cytotoxicity can result from off-target effects or non-specific reactivity.
-
Off-Target Effects: The inhibitor may be affecting other kinases or cellular targets that are critical for cell survival.[8] Comparing the cytotoxic profile to that of a known selective JAK3 inhibitor can be informative.
-
Non-Specific Reactivity: The electrophilic "warhead" of the covalent inhibitor might be too reactive, causing it to form covalent bonds with numerous cellular proteins beyond JAK3, leading to toxicity.[5][9][10]
-
Troubleshooting Steps:
-
Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which toxicity occurs (CC50).
-
Compare the potency for inhibiting the JAK3 pathway (e.g., pSTAT5 IC50) with the CC50 to determine the therapeutic window.
-
If available, test a non-covalent analog of the inhibitor to see if the toxicity is linked to the covalent mechanism.
-
Quantitative Data Summary
The following tables present hypothetical but representative data for a selective JAK3 covalent inhibitor ("Inhibitor-2") compared to a known pan-JAK inhibitor.
Table 1: In Vitro Kinase Inhibitory Profile
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib (pan-JAK) | 1.1 | 5.0 | 20 | >1000 |
| This compound | >10,000 | >10,000 | 0.1 | >10,000 |
| Ritlecitinib (JAK3/TEC) | 2,100 | >10,000 | 16 | 3,300 |
Data represents IC50 values determined from in vitro kinase assays with 1 mM ATP after a 60-minute pre-incubation.[11]
Table 2: Cellular Assay Profile (IL-2 Stimulated Human T-cells)
| Compound | pSTAT5 Inhibition IC50 (nM) | Cell Viability CC50 (µM) | Selectivity Window (CC50/IC50) |
| Tofacitinib | 35 | >50 | >1400 |
| This compound | 10.8 | >25 | >2300 |
Cellular IC50 was determined by measuring inhibition of IL-2-induced STAT5 phosphorylation after a 3-hour pre-incubation with the inhibitor.[11]
Signaling Pathways and Workflows
Caption: The JAK3-STAT signaling pathway initiated by cytokine binding.[6][7][12]
Caption: Two-step mechanism of irreversible covalent enzyme inhibition.[1][2]
Caption: A logical workflow to diagnose common experimental issues.
Detailed Experimental Protocols
Protocol 1: In Vitro JAK3 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for measuring the activity of JAK3 and the potency of inhibitors using Promega's ADP-Glo™ Kinase Assay system.[13]
Materials:
-
Recombinant human JAK3 enzyme
-
JAK3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT - Note: DTT may need to be excluded for covalent inhibitors)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution
-
This compound and control compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. Then, dilute these into the kinase buffer to the desired final concentration. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 5 µL of kinase buffer with or without inhibitor to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the JAK3 enzyme and substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for covalent bond formation. This step is critical.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for JAK3.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot % inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
Protocol 2: Western Blot for Phosphorylated STAT5 (pSTAT5)
This protocol describes the detection of STAT5 phosphorylation at Tyr694 in response to cytokine stimulation in cultured cells.[14][15]
Materials:
-
Cell line expressing JAK3 (e.g., human T-cells, NK-92, or Ba/F3 cells engineered to express the appropriate receptor).
-
Cell culture medium and serum.
-
Cytokine (e.g., human IL-2).
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking Buffer (5% BSA in TBST).
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere or recover overnight.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 1-4 hours.
-
Stimulate the cells with IL-2 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with inhibitors. Scrape adherent cells and collect lysates.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and 2x SDS-PAGE sample buffer. Denature by boiling at 95°C for 5 minutes.[14]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody for phospho-STAT5 (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3 times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5.
Protocol 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
Materials:
-
Cells in culture.
-
96-well clear, flat-bottom tissue culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the inhibitor to the wells. Include vehicle-only (DMSO) and no-cell (media only) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Reading: Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell controls. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the CC50 (the concentration that reduces cell viability by 50%).
References
- 1. drughunter.com [drughunter.com]
- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 7. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are the disadvantages of covalent inhibitors? | AAT Bioquest [aatbio.com]
- 10. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. broadpharm.com [broadpharm.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
strategies to reduce non-specific binding of JAK3 covalent inhibitor-2
Welcome to the technical support center for JAK3-CovInhib-2. This resource provides troubleshooting guides and answers to frequently asked questions to help you optimize your experiments and mitigate non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for a covalent inhibitor like JAK3-CovInhib-2?
A1: Non-specific binding refers to the interaction of JAK3-CovInhib-2 with proteins other than its intended target, JAK3. For covalent inhibitors, this is a significant concern because the binding is often irreversible.[1][2] This permanent modification of unintended "off-target" proteins can lead to toxicity, hypersensitivity, or other adverse effects in cellular and in vivo models.[1] The goal is to design a molecule with high selectivity for the target, ensuring that the covalent "warhead" reacts predominantly with the intended nucleophile (Cys909 in JAK3) after selective binding to the protein's active site.[3][4][5][6]
Q2: My results suggest high off-target activity. How can I confirm this is due to non-specific covalent binding?
A2: High off-target activity can stem from several factors. To specifically confirm non-specific covalent binding, we recommend two key experiments: a washout assay to confirm irreversible inhibition and a broader proteomic profiling method like Activity-Based Protein Profiling (ABPP) to identify unintended targets.[7] A washout assay will differentiate between a highly potent, slow-dissociating reversible inhibitor and a true covalent inhibitor.[8] ABPP provides a global view of the inhibitor's selectivity across the proteome.[7]
Q3: Can I reduce non-specific binding by simply lowering the concentration of JAK3-CovInhib-2?
A3: Yes, lowering the concentration is a primary strategy. Covalent inhibition is a time- and concentration-dependent process. Using the lowest effective concentration that still achieves maximal inhibition of JAK3 will minimize the engagement of lower-affinity off-targets. However, this may not eliminate binding to off-targets with high affinity or high reactivity. Therefore, this approach should be combined with other strategies, such as optimizing incubation times.
Q4: What is the significance of the Cys909 residue in JAK3 for this inhibitor?
A4: The high selectivity of many JAK3 covalent inhibitors is achieved by targeting a unique cysteine residue, Cys909, located in the ATP-binding site.[3][4] This residue is not present in the other JAK family members (JAK1, JAK2, TYK2) at the equivalent position, providing a key opportunity for designing highly selective inhibitors.[4][5] JAK3-CovInhib-2 is designed with an electrophilic "warhead" that, after initial reversible binding, forms a permanent covalent bond with this specific cysteine.[1][4]
Troubleshooting Guide
This guide addresses common issues related to non-specific binding observed during experiments with JAK3-CovInhib-2.
Issue 1: High cytotoxicity or unexpected cellular phenotype observed.
This may indicate that JAK3-CovInhib-2 is binding to off-target proteins, leading to toxicity.
Troubleshooting Steps:
-
Verify On-Target Potency: First, confirm the IC50 of JAK3-CovInhib-2 on isolated JAK3 enzyme and in a JAK3-dependent cellular assay (e.g., IL-2 stimulated STAT5 phosphorylation in T-cells).[9] This ensures the compound is active against its intended target.
-
Perform a Dose-Response Curve: Run a wide range of concentrations in your cellular assay. A steep dose-response curve suggests specific, on-target effects, while a shallow curve may indicate multiple off-target interactions.
-
Conduct Proteome-Wide Selectivity Screening: Use a chemoproteomic method like Activity-Based Protein Profiling (ABPP) to identify which other proteins in the cell lysate are being covalently modified.[7] (See Protocol 1).
-
Assess Intrinsic Reactivity: A high intrinsic reactivity of the electrophilic warhead can lead to indiscriminate binding.[6] Perform a Glutathione (GSH) stability assay to measure the inhibitor's reactivity with this common biological nucleophile.[6] (See Protocol 3).
Issue 2: Inconsistent results in kinase assays.
This could be due to assay conditions that promote non-specific binding or compound instability.
Troubleshooting Steps:
-
Optimize Incubation Time: Covalent inhibition is time-dependent. Determine the optimal pre-incubation time for JAK3-CovInhib-2 with the enzyme. Shorten the incubation time to the minimum required for on-target inhibition to reduce the chance for off-target binding.
-
Include a Reversibility Check: Perform a washout experiment (See Protocol 2) to confirm that the inhibition is indeed covalent and not due to a very slow off-rate, which can be misinterpreted in some assay formats.[8]
-
Check Buffer Components: Some buffer components, particularly reducing agents like DTT, can compete with the target cysteine, affecting the apparent potency. Test assay buffers with and without such components.
-
Evaluate Kinase Selectivity: Profile JAK3-CovInhib-2 against a panel of other kinases, especially the other JAK family members, to quantitatively assess its selectivity. (See Table 1).
Data & Visualizations
Signaling & Inhibition Mechanisms
The following diagrams illustrate the JAK3 signaling pathway and the mechanism of action of JAK3-CovInhib-2.
Caption: Simplified JAK3-STAT5 signaling pathway.
Caption: Mechanism of on-target vs. non-specific covalent inhibition.
Troubleshooting Workflow
Use this workflow to diagnose and address high non-specific binding.
Caption: Workflow for troubleshooting non-specific binding.
Quantitative Data
Table 1: Kinase Selectivity Profile of JAK3-CovInhib-2 Data represents the half-maximal inhibitory concentration (IC50) from in vitro kinase assays.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 7 | - |
| JAK1 | 850 | 121-fold |
| JAK2 | 1,500 | 214-fold |
| TYK2 | 2,100 | 300-fold |
| BTK | >10,000 | >1400-fold |
| EGFR | >10,000 | >1400-fold |
Table 2: Intrinsic Reactivity Assessment via Glutathione (GSH) Half-Life The half-life (t1/2) indicates the time for 50% of the inhibitor to be conjugated with GSH, a measure of the warhead's intrinsic electrophilicity.
| Compound | Warhead Type | GSH t1/2 (minutes) at pH 7.4 | Reactivity Class |
| JAK3-CovInhib-2 | Acrylamide | ~210 | Low / Tuned |
| Ibrutinib (BTK Inhibitor) | Acrylamide | ~180 | Low / Tuned |
| Afatinib (EGFR Inhibitor) | Acrylamide | ~150 | Low / Tuned |
| Hypothetical Reactive Compound | Michael Acceptor | < 5 | High |
Key Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol allows for the visualization of covalent targets of JAK3-CovInhib-2 in a complex proteome.[7]
Materials:
-
Cell lysate from a relevant cell line (e.g., Jurkat T-cells)
-
JAK3-CovInhib-2
-
DMSO (vehicle control)
-
Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)
-
Click-chemistry reagents (e.g., Azide-fluorophore, copper sulfate, TBTA, sodium ascorbate)
-
SDS-PAGE gels and imaging system
Methodology:
-
Lysate Preparation: Prepare cell lysate under native conditions. Determine and normalize protein concentration.
-
Inhibitor Incubation: Aliquot 50 µg of proteome into separate tubes. Treat the lysates with varying concentrations of JAK3-CovInhib-2 (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO vehicle. Incubate for 30 minutes at room temperature.
-
Probe Labeling: Add the cysteine-reactive probe to each lysate sample. Incubate for another 30 minutes. The probe will label cysteine residues that were not blocked by the inhibitor.
-
Click Reaction: Perform a copper-catalyzed click reaction to attach the azide-fluorophore to the alkyne-probe, rendering labeled proteins fluorescent.
-
SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE.
-
Imaging: Scan the gel using a fluorescence scanner.
-
Analysis: A protein band that disappears or decreases in intensity in the inhibitor-treated lanes compared to the DMSO control is a potential covalent target of JAK3-CovInhib-2. The on-target JAK3 band should disappear, while the persistence of other bands indicates selectivity.
Protocol 2: Washout Assay for Irreversibility Confirmation
This "jump dilution" experiment determines if inhibition is maintained after removing the free inhibitor, confirming a covalent mechanism.[8]
Materials:
-
Recombinant JAK3 enzyme
-
JAK3-CovInhib-2
-
Assay buffer
-
Substrate (e.g., ATP and peptide substrate)
-
Detection reagent
Methodology:
-
Pre-incubation: Incubate a concentrated solution of JAK3 enzyme with a high concentration of JAK3-CovInhib-2 (e.g., 10x IC50) for 60 minutes to allow for covalent modification. Include a DMSO control.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into assay buffer containing the substrate to initiate the enzymatic reaction. This dilution reduces the free inhibitor concentration to a sub-inhibitory level (0.1x IC50).
-
Kinetic Read: Immediately measure the enzyme activity over time using a plate reader.
-
Analysis:
-
Covalent Inhibition: If JAK3-CovInhib-2 is covalent, the enzyme activity in the diluted sample will remain low and will not recover over time.
-
Reversible Inhibition: If the inhibitor were reversible, the dilution would cause it to dissociate from the enzyme, leading to a recovery of enzyme activity over time.
-
Protocol 3: Glutathione (GSH) Stability Assay
This assay assesses the intrinsic chemical reactivity of the inhibitor's warhead.[6]
Materials:
-
JAK3-CovInhib-2
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Methodology:
-
Reaction Setup: Prepare a solution of JAK3-CovInhib-2 (e.g., 10 µM) in phosphate buffer. Prepare a separate solution of GSH (e.g., 1 mM) in the same buffer.
-
Initiate Reaction: Mix the inhibitor and GSH solutions to start the reaction. Maintain at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench it (e.g., with acetonitrile and formic acid).
-
LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent JAK3-CovInhib-2.
-
Data Analysis: Plot the concentration of JAK3-CovInhib-2 versus time. Fit the data to a first-order decay model to calculate the half-life (t1/2) of the inhibitor in the presence of GSH. A longer half-life indicates lower intrinsic reactivity and a lower propensity for non-specific binding.
References
- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validating the selectivity of JAK3 covalent inhibitor-2 against other JAK isoforms.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the covalent Janus kinase 3 (JAK3) inhibitor, FM-381, against other JAK isoforms. Featuring supporting experimental data and detailed protocols, this document serves as a critical resource for evaluating the selectivity and potential therapeutic applications of this compound.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling pathways that govern immune responses and cellular proliferation.[1][2] While JAK inhibitors have emerged as a promising class of therapeutics for autoimmune disorders and cancers, achieving isoform selectivity remains a significant challenge due to the high degree of structural similarity within the ATP-binding sites of the different JAK family members.[3][4] FM-381 is a potent and specific covalent inhibitor of JAK3, demonstrating a remarkable selectivity profile that sets it apart from other pan-JAK inhibitors.[5] This guide delves into the experimental validation of FM-381's selectivity, offering a clear comparison of its inhibitory activity across the JAK family.
Quantitative Analysis of JAK Isoform Inhibition
The selectivity of FM-381 was determined by assessing its half-maximal inhibitory concentration (IC50) against each of the four JAK isoforms. The data, summarized in the table below, clearly illustrates the potent and selective inhibition of JAK3 by FM-381.
| Kinase Target | IC50 (pM) | Selectivity over JAK3 (fold) |
| JAK3 | 127 | 1 |
| JAK1 | 50,800 | 400 |
| JAK2 | 342,900 | 2700 |
| TYK2 | 457,200 | 3600 |
Data sourced from Selleck Chemicals.[5]
As the data indicates, FM-381 is approximately 400-fold more selective for JAK3 over JAK1, 2,700-fold over JAK2, and 3,600-fold over TYK2.[5] This high degree of selectivity is attributed to its covalent binding mechanism, which targets a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3 but absent in the other JAK isoforms.[4][6]
Experimental Protocols
The determination of the IC50 values for FM-381 against the different JAK isoforms was achieved through a biochemical kinase assay. The following is a representative protocol for such an assay.
Biochemical Kinase Assay for IC50 Determination
Objective: To measure the in vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (FM-381) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a TR-FRET based detection system)
-
384-well assay plates
-
Plate reader capable of luminescence or TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (FM-381) in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the specific recombinant JAK enzyme, and the substrate peptide. The concentration of the enzyme should be optimized for each assay to ensure a linear reaction rate.
-
Assay Initiation: Dispense the reaction mixture into the wells of a 384-well plate. Add the serially diluted test compound or DMSO (as a control) to the respective wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration is typically set at or near the Km value for each specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) formed or substrate consumed. This is typically achieved by adding a detection reagent according to the manufacturer's instructions. For instance, in an ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted into a luminescent signal. In a TR-FRET assay, a europium-labeled antibody that recognizes the phosphorylated substrate and a ULight-labeled peptide are used, and the FRET signal is measured.
-
Data Analysis: The luminescence or TR-FRET signal is measured using a plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental design, the following diagrams have been generated.
References
A Head-to-Head Battle: JAK3 Covalent Inhibitor-2 Outshines Non-Covalent Competitors in Selectivity and Potency
For researchers, scientists, and drug development professionals, the quest for highly selective and potent kinase inhibitors is paramount. In the realm of Janus kinase 3 (JAK3) inhibitors, a critical target for autoimmune diseases, a new covalent inhibitor, here termed JAK3 Covalent Inhibitor-2 (represented by the recently developed molecule Z583), is demonstrating significant advantages over its non-covalent counterparts. This guide provides an objective comparison, supported by experimental data, to illuminate the performance differences and aid in the selection of the most effective research tools.
Covalent inhibitors, which form a permanent bond with their target protein, are gaining favor for their potential to achieve greater selectivity and sustained target engagement compared to non-covalent inhibitors that bind reversibly.[1] This is particularly relevant for the JAK family of kinases (JAK1, JAK2, JAK3, and TYK2), which share a high degree of similarity in their ATP-binding sites, making the development of selective inhibitors a formidable challenge.[2][3] JAK3, with its expression largely restricted to immune cells, is an attractive target for immunomodulatory therapies, and selective inhibition is key to minimizing off-target effects.[4][5] A unique cysteine residue (Cys909) in the active site of JAK3 presents an opportunity for targeted covalent inhibition, a strategy employed by this compound.[2][3]
At a Glance: Performance Showdown
Experimental data reveals a stark contrast in the biochemical potency and selectivity of this compound (Z583) when compared to the well-characterized, non-covalent pan-JAK inhibitor, Tofacitinib.
| Inhibitor | Type | Target | IC50 (nM) [ATP concentration] | Selectivity vs. JAK1 | Selectivity vs. JAK2 |
| This compound (Z583) | Covalent | JAK3 | 0.1 [Km ATP] / 10.84 [1 mM ATP][6][7] | >920-fold[6][7] | >920-fold[6][7] |
| Tofacitinib | Non-Covalent | Pan-JAK | JAK3: 1-2, JAK1: 3.2-20, JAK2: 4.1-136 | Low | Low |
Delving into the Data: A Clear Margin of Victory
The superior performance of this compound (Z583) is not limited to its remarkable potency against JAK3. Its kinome-wide selectivity profile underscores its precision, a critical factor in reducing the potential for off-target effects that can lead to unforeseen biological consequences and therapeutic liabilities.
Unprecedented Selectivity of a Covalent Inhibitor
Kinome profiling of Z583 at a concentration of 0.1 μM demonstrated an exceptional selectivity score of 0.01.[6] While some affinity was observed for a few other kinases, particularly from the TEC family, subsequent inhibitory functional assays confirmed a more than 30-fold higher selectivity for JAK3 over these potential off-targets.[6] Specifically, the IC50 value for JAK3 was 0.1 nM, compared to 2.91 nM, 3.18 nM, and 4.42 nM for the TEC family kinases TXK, BMX, and BTK, respectively.[7] In stark contrast, non-covalent inhibitors like Tofacitinib exhibit a much broader inhibition profile across the JAK family, which can contribute to a wider range of systemic effects.[8]
The time-dependent nature of covalent inhibition is another key differentiator. Unlike reversible inhibitors that quickly reach binding equilibrium, covalent inhibitors exhibit a time-dependent increase in their inhibitory activity as the covalent bond formation progresses.[2] This irreversible binding can lead to a more durable pharmacological effect in a cellular context.
Visualizing the Mechanism: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Understanding this pathway is essential for appreciating the mechanism of action of JAK3 inhibitors.
Caption: The JAK-STAT signaling cascade initiated by cytokine binding.
Experimental Protocols: The Foundation of Comparative Analysis
The quantitative data presented in this guide is derived from rigorous biochemical and cellular assays. Below are detailed methodologies for key experiments used to compare JAK3 inhibitors.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the enzymatic activity of JAK3 and the inhibitory effect of test compounds.
Objective: To determine the IC50 value of an inhibitor against purified JAK3 enzyme.
Materials:
-
Recombinant human JAK3 enzyme
-
Biotinylated peptide substrate (e.g., Ulight-JAK-1tide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-XL665
-
Test compounds (e.g., this compound, non-covalent inhibitors)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the JAK3 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding. For covalent inhibitors, this pre-incubation step is critical.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in a buffer containing EDTA.
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay assesses the ability of an inhibitor to block JAK3 signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT5.
Objective: To determine the cellular potency (IC50) of an inhibitor in blocking cytokine-induced STAT5 phosphorylation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92 cells)
-
Cytokine stimulant (e.g., Interleukin-2, IL-2)
-
Test compounds
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Perm Buffer III)
-
Fluorochrome-conjugated anti-phospho-STAT5 antibody
-
Flow cytometer
Procedure:
-
Culture the cells under appropriate conditions.
-
Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of IL-2 for a short period (e.g., 15-30 minutes) at 37°C.
-
Immediately stop the stimulation and fix the cells by adding a fixation buffer.
-
Permeabilize the cells by adding a permeabilization buffer.
-
Stain the cells with the fluorochrome-conjugated anti-phospho-STAT5 antibody.
-
Wash the cells and resuspend them in PBS.
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT5 signal.
-
Analyze the data to determine the percentage of inhibition of STAT5 phosphorylation at each compound concentration and calculate the cellular IC50 value.
Experimental Workflow: From Bench to Biological Insight
The process of comparing kinase inhibitors involves a logical progression from biochemical characterization to cellular and in vivo validation.
Caption: A typical workflow for the evaluation of kinase inhibitors.
Conclusion: A New Era of Precision in JAK3 Inhibition
The compelling data for this compound (Z583) highlights the significant potential of covalent inhibition as a strategy to achieve superior selectivity and potency for the JAK3 kinase. For researchers investigating the role of JAK3 in health and disease, and for professionals in drug development seeking to design next-generation immunomodulators, the choice of inhibitor is critical. The evidence presented in this guide suggests that covalent inhibitors like Z583 represent a more precise and powerful tool compared to their non-covalent predecessors, paving the way for more targeted and potentially safer therapeutic interventions.
References
- 1. JAK3 Inhibitors: Covalent and Noncovalent Interactions of a Cyanamide Group Investigated by Multiscale Free-Energy Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 4. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a Selective Covalent JAK3 Inhibitor and Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a selective covalent Janus Kinase 3 (JAK3) inhibitor, referred to herein as JAK3 Covalent Inhibitor-2 (based on Compound 9 from Tan et al., J. Med. Chem. 2015), and the pan-JAK inhibitor, tofacitinib. This comparison focuses on their biochemical potency, selectivity, cellular activity, and mechanisms of action, supported by experimental data and detailed protocols.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them attractive therapeutic targets for autoimmune diseases and cancer. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Tofacitinib, a reversible inhibitor, was initially developed as a selective JAK3 inhibitor but has been shown to inhibit JAK1 and JAK2 as well.[1][2] This broader activity, while effective in treating conditions like rheumatoid arthritis, can lead to off-target effects.[3] In contrast, the development of covalent inhibitors that specifically target a unique cysteine residue (Cys909) in the ATP-binding site of JAK3 offers a promising strategy for achieving higher selectivity and potentially a better safety profile.[4][5] This guide will delve into a comparative analysis of these two distinct inhibitory approaches.
Mechanism of Action
Tofacitinib functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket of JAK kinases.[2] Its efficacy is derived from the inhibition of JAK1 and JAK3, which are crucial for the signaling of multiple cytokines involved in inflammatory and immune responses.[3]
This compound, on the other hand, is designed to form a covalent bond with the thiol group of Cys909, a residue unique to JAK3 within the JAK family.[4] This covalent and irreversible or slowly reversible binding mode is intended to provide high selectivity for JAK3, thereby minimizing the inhibition of other JAK isoforms and other kinases.[4]
Data Presentation
The following tables summarize the quantitative data for this compound and tofacitinib, highlighting their differences in potency and selectivity.
Table 1: Biochemical Potency against JAK Family Kinases
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source(s) |
| This compound (Compound 9) | 896 | 1050 | 4.7 | >10000 | [4] |
| Tofacitinib | 1.7 - 112 | 1.8 - 20 | 0.75 - 1.6 | 16 - 34 | [3][6][7] |
Table 2: Kinase Selectivity Profile (Selected Kinases)
| Kinase | This compound (Compound 9) % Inhibition @ 1µM | Tofacitinib % Inhibition @ 1µM | Data Source(s) |
| EGFR | Low | Moderate | [4] |
| BTK | Low | Not widely reported | [4] |
| ITK | Low | Not widely reported | [4] |
| TTK (Mps1) | High | Not widely reported | [4] |
Note: A comprehensive head-to-head kinome scan for both inhibitors under identical conditions is not publicly available. The data presented is compiled from the specified sources and should be interpreted with consideration of potential variations in assay conditions.
Table 3: Cellular Potency
| Inhibitor | Cellular Assay | Cell Type | IC50 (nM) | Data Source(s) |
| This compound (Compound 9) | Inhibition of TEL-JAK3 driven proliferation | Ba/F3 cells | 69 | [4] |
| Tofacitinib | Inhibition of IL-2 induced STAT5 phosphorylation | Human PBMCs | 31 | [3] |
Mandatory Visualization
Caption: The JAK-STAT signaling pathway.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 values of inhibitors against JAK kinases.[8][9][10][11][12]
Materials:
-
JAK1, JAK2, JAK3, TYK2 enzymes (recombinant)
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound, Tofacitinib) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the inhibitors in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the JAK enzyme and substrate peptide in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Cellular STAT Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated STAT (pSTAT) in response to cytokine stimulation in the presence of inhibitors.[13][14][15][16]
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Cytokine for stimulation (e.g., Interleukin-2, IL-2)
-
Test inhibitors (this compound, Tofacitinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-pSTAT5, anti-total STAT5)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and starve them of serum if necessary.
-
Pre-incubate the cells with serial dilutions of the inhibitors or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the inhibition of STAT phosphorylation at each inhibitor concentration and determine the cellular IC50 value.
-
Conclusion
This comparative guide highlights the distinct profiles of a selective covalent JAK3 inhibitor and the pan-JAK inhibitor, tofacitinib. This compound demonstrates high biochemical selectivity for JAK3 over other JAK family members, a consequence of its covalent mechanism of action targeting a unique cysteine residue. In contrast, tofacitinib exhibits broader activity against JAK1, JAK2, and JAK3. The provided experimental data and detailed protocols offer a framework for researchers to further investigate and compare these and other JAK inhibitors. The development of highly selective inhibitors like the covalent JAK3 inhibitor represents a significant advancement in the field, with the potential for more targeted therapeutic interventions with an improved safety profile. Further in vivo studies are necessary to fully elucidate the clinical implications of these different selectivity profiles.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in JAK3 inhibition: Isoform selectivity by covalent cysteine targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. carnabio.com [carnabio.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. Western Blot Step-by-Step: From Sample Prep to Band Detection [synapse.patsnap.com]
Confirming the Covalent Binding of Inhibitor-2 to JAK3 Cys909: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective Janus kinase 3 (JAK3) inhibitors is a critical area of research for treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2] Unlike other members of the JAK family (JAK1, JAK2, and TYK2) which are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it an attractive target for immunomodulation with potentially fewer side effects.[3][4]
A key strategy for achieving JAK3 selectivity involves the design of covalent inhibitors that target a unique cysteine residue, Cys909, located in the ATP-binding site.[1][3][4][5] This guide provides a comparative analysis of experimental data confirming the covalent binding of a specific cyanamide-based inhibitor, referred to as "inhibitor-2," to JAK3 Cys909. Its performance is compared with other notable covalent JAK3 inhibitors.
Comparative Analysis of Covalent JAK3 Inhibitors
The efficacy and selectivity of covalent inhibitors are crucial metrics for their potential as therapeutic agents. The following table summarizes key quantitative data for inhibitor-2 and other representative covalent inhibitors that target JAK3 Cys909.
| Inhibitor | Type | Target | JAK3 IC50 (nM) | Selectivity vs JAK1/JAK2 | Confirmation Method(s) | Reference |
| Inhibitor-2 | Cyanamide-based (Irreversible) | JAK3 Cys909 | Potent (exact value not specified) | Selective (Methylated analogue is non-covalent) | QM/MM Simulations | [6] |
| Compound 9 | 2,4-substituted pyrimidine (Irreversible) | JAK3 Cys909 | 69 (cellular) | >43-fold vs JAK1/JAK2 | Co-crystal structure, Mass Spectrometry, Wash-out experiments | [3][7] |
| Compound III-4 | Pyrimidine-based (Irreversible) | JAK3 Cys909 | 57 | >175-fold vs other JAKs | Mass Spectrometry, Covalent Docking | [5] |
| Tricyclic Inhibitors | Chloroacetamide / Acrylamide (Irreversible) | JAK3 Cys909 | < 100 | High kinome selectivity | Enzyme analysis, Mass Spectrometry | [1] |
| Cyano-acrylamide Inhibitors | Cyano-acrylamide (Reversible) | JAK3 Cys909 | pIC50 values reported | High isoform and kinome selectivity | X-ray Crystallography, Cellular Assays | [8][9] |
Mechanism of Covalent Modification
Covalent inhibitors typically contain an electrophilic "warhead" that forms a stable bond with a nucleophilic residue on the target protein. For JAK3, the thiol group of Cys909 serves as the nucleophile.
In the case of inhibitor-2 , a 2,3-dihydro-1H-inden-1-ylcyanamide, quantum mechanics/molecular mechanics (QM/MM) simulations have shown that it forms an isothiourea adduct with the Cys909 residue.[6] This reaction is facilitated by a conserved water molecule that acts as a proton shuttle.[6] Methylation of the cyanamide moiety in a related compound (inhibitor-3) displaces this critical water molecule, preventing the covalent reaction and resulting in non-covalent binding, which highlights the specificity of the interaction.[6]
Other inhibitors utilize different electrophilic groups, such as acrylamides or chloroacetamides, which react with Cys909 via a Michael addition mechanism.[1][4]
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of a Selective Covalent JAK3 Inhibitor
This guide provides a comparative analysis of a representative selective covalent Janus Kinase 3 (JAK3) inhibitor, hereafter referred to as "JAK3 Covalent Inhibitor-2," with other JAK inhibitors. The activity of these compounds is cross-validated in different cell types, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals working on immunomodulatory therapies.
Introduction to JAK3 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling through the JAK/STAT pathway.[1] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells and is crucial for the development and function of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells.[1][2] JAK3 associates with the common gamma chain (γc) of several interleukin (IL) receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3] Dysregulation of the JAK3 signaling pathway is implicated in various autoimmune diseases and transplant rejection, making it an attractive therapeutic target.[2][4]
Selective JAK3 inhibitors offer the potential for targeted immunosuppression with fewer side effects compared to non-selective JAK inhibitors.[2][5] A promising strategy for achieving high selectivity is the development of covalent inhibitors that target a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3 but not in other JAK family members, which have a serine at the equivalent position.[2][5][6] These covalent inhibitors form an irreversible bond with Cys909, leading to potent and sustained inhibition.[6][7]
This guide compares the activity of a representative selective covalent JAK3 inhibitor ("this compound") with the well-characterized, less selective JAK inhibitor, Tofacitinib.
Comparative Analysis of Inhibitor Activity
The in vitro and cellular activities of JAK3 inhibitors are typically evaluated by their half-maximal inhibitory concentration (IC50) against the different JAK isoforms. The following tables summarize the comparative activity of "this compound" (represented by a potent 2,4-substituted pyrimidine-based covalent inhibitor) and Tofacitinib.
Table 1: Biochemical IC50 Values (nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | JAK3 Selectivity over JAK1 | JAK3 Selectivity over JAK2 |
| This compound (Representative) | >1000 | >1000 | 7 | >1000 | >140-fold | >140-fold |
| Tofacitinib | 1.1 | 20 | 1.2 | 344 | ~0.9-fold | 16.7-fold |
Data for the representative covalent inhibitor is based on compounds reported in the literature.[6] Tofacitinib data is also from published studies.
Table 2: Cellular IC50 Values (nM) in Ba/F3 Cells
| Inhibitor | TEL-JAK1 | TEL-JAK2 | TEL-JAK3 | TEL-TYK2 |
| This compound (Representative) | >3000 | >3000 | 69 | >3000 |
| Tofacitinib | 3 | 26 | 1 | 136 |
Ba/F3 cells are a murine pro-B cell line that can be engineered to depend on the activity of a specific JAK for proliferation.[6]
Table 3: Cellular Activity in Human T-Cells (IL-2 stimulated pSTAT5 inhibition, IC50 nM)
| Inhibitor | IC50 (nM) |
| This compound (Representative) | <100 |
| Tofacitinib | ~40 |
This assay measures the inhibition of the downstream signaling event (STAT5 phosphorylation) in a physiologically relevant primary cell type.[8]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the JAK3 signaling pathway and a typical experimental workflow.
References
- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of a Selective JAK3 Covalent Inhibitor and Ritlecitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of a selective JAK3 covalent inhibitor, referred to as JAK3 covalent inhibitor-2 (also known as compound J1b), and the clinically approved dual JAK3/TEC family kinase inhibitor, ritlecitinib. The information herein is intended to assist researchers in understanding the preclinical and clinical performance of these two distinct therapeutic agents.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them attractive targets for autoimmune and inflammatory diseases. While several JAK inhibitors have been developed, achieving selectivity among the highly homologous JAK family members remains a key challenge. This guide focuses on comparing a highly selective covalent inhibitor of JAK3 with ritlecitinib, a dual inhibitor of JAK3 and the TEC family of kinases, which has received regulatory approval for the treatment of severe alopecia areata.
Mechanism of Action and Signaling Pathway
Both inhibitors target the JAK3 signaling pathway, which is crucial for the function of lymphocytes.[1] JAK3 is primarily expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] Upon cytokine binding, JAK3, in partnership with JAK1, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in immune cell proliferation, differentiation, and survival.
Ritlecitinib, in addition to inhibiting JAK3, also targets the TEC family of kinases, which are involved in immune cell signaling.[3] This dual inhibition may contribute to its therapeutic effects by modulating a broader range of immune cell functions.
Below is a diagram illustrating the simplified JAK3/STAT signaling pathway.
Caption: Simplified JAK3/STAT Signaling Pathway.
In Vivo Efficacy Comparison
The following tables summarize the available quantitative data on the in vivo efficacy of this compound and ritlecitinib in preclinical models of arthritis. It is important to note that the data for this compound is from a single preclinical study, whereas the information for ritlecitinib is supported by a broader range of preclinical and extensive clinical development.
Table 1: In Vivo Efficacy in Arthritis Models
| Parameter | This compound (Compound J1b) | Ritlecitinib |
| Animal Model | Collagen-Induced Arthritis (CIA) in mice | Adjuvant-Induced Arthritis (AIA) in rats[4] |
| Dosing Regimen | Not specified in available abstracts | Dose-dependent oral administration[4] |
| Efficacy Endpoint | Joint recovery | Inhibition of paw edema, reduction in plasma IL-6 and IL-17[4] |
| Key Findings | High-dose group showed almost complete recovery to a normal state.[5] | Potent, dose-dependent inhibition of paw edema and inflammatory cytokines.[4] |
Table 2: Pharmacokinetic and Safety Profile
| Parameter | This compound (Compound J1b) | Ritlecitinib |
| Bioavailability (F%) | 31.69% (in mice)[5] | Information not available in provided abstracts |
| Maximum Tolerated Dose (MTD) | > 2 g/kg (in mice)[5] | Generally safe and well-tolerated in clinical trials[1][6] |
| Selectivity | Highly selective for JAK3 over other JAKs and Bmx kinase.[5] | Dual inhibitor of JAK3 and TEC family kinases.[3] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model for this compound
While the full detailed protocol is not publicly available, the study on this compound (J1b) utilized a standard collagen-induced arthritis model in mice.[5] A general workflow for such an experiment is outlined below.
Caption: General Workflow for a Collagen-Induced Arthritis (CIA) Model.
Methodology:
-
Induction of Arthritis: Male DBA/1 mice are typically used. Arthritis is induced by an initial intradermal injection of an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Treatment: Following the onset of arthritis, mice are randomized into treatment groups and receive daily oral administration of either the vehicle control or this compound at various doses.
-
Efficacy Assessment: The severity of arthritis is monitored regularly by a clinical scoring system based on paw swelling and inflammation. At the end of the study, joints are collected for histological analysis to assess cartilage and bone destruction.
Preclinical Models for Ritlecitinib
Ritlecitinib has been evaluated in several preclinical models, demonstrating its anti-inflammatory and immunomodulatory activity. These include:
-
Adjuvant-Induced Arthritis (AIA) in Rats: This model is characterized by robust inflammation, paw swelling, and bone resorption, and is commonly used to evaluate anti-arthritic compounds.[4]
-
Alopecia Areata Models: Preclinical studies in models of alopecia areata have shown that JAK3 inhibition is sufficient to prevent and reverse the condition.[1]
-
Experimental Autoimmune Encephalomyelitis (EAE): This is a model of multiple sclerosis used to assess the efficacy of immunomodulatory drugs.
Conclusion
Both this compound and ritlecitinib demonstrate significant in vivo efficacy in preclinical models of autoimmune and inflammatory diseases. This compound shows promise as a highly selective and potent agent with a favorable safety profile in early studies. Ritlecitinib, as a clinically approved drug, has a more extensive data package supporting its efficacy and safety in humans, particularly in the context of alopecia areata. The dual inhibition of JAK3 and TEC kinases by ritlecitinib may offer a different therapeutic profile compared to a highly selective JAK3 inhibitor. Further head-to-head in vivo comparative studies would be necessary to fully elucidate the differential efficacy and safety of these two approaches.
References
- 1. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. hcplive.com [hcplive.com]
The Therapeutic Potential of Covalent JAK3 Inhibitor-2 in Rheumatoid Arthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel covalent Janus Kinase 3 (JAK3) inhibitor, referred to herein as Z583, with other established JAK inhibitors for the treatment of rheumatoid arthritis (RA). The information is compiled from preclinical studies to offer an objective overview of its therapeutic potential, supported by experimental data and detailed methodologies.
Introduction to JAK Inhibition in Rheumatoid Arthritis
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines involved in the pathogenesis of autoimmune diseases like rheumatoid arthritis. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). By inhibiting these kinases, the inflammatory cascade driven by cytokines can be suppressed. While several JAK inhibitors are approved for RA, they exhibit varying degrees of selectivity for the different JAK isoforms, which can influence their efficacy and safety profiles.[1][2]
A promising strategy to enhance selectivity is the development of covalent inhibitors that target unique amino acid residues within the ATP-binding site of a specific JAK isoform.[3] JAK3 is an attractive target due to its restricted expression in hematopoietic cells and its essential role in signaling through the common gamma chain (γc) used by several key interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[3] Selective inhibition of JAK3 is hypothesized to offer a potent anti-inflammatory effect with a potentially improved safety profile by sparing the functions of other JAK isoforms.
This guide focuses on Z583, a novel, irreversible covalent inhibitor of JAK3 that targets a unique cysteine residue (Cys909) within its ATP-binding site.[4]
Comparative Performance of JAK Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of Z583 in comparison to other notable JAK inhibitors used in the management of rheumatoid arthritis.
In Vitro Kinase Inhibitory Activity
| Inhibitor | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity for JAK3 vs. JAK1/JAK2/TYK2 | ATP Concentration | Source |
| Z583 | >10,000 | >10,000 | 10.84 | >10,000 | >920-fold | 1 mM | [4] |
| Z583 | - | - | 0.1 | - | - | 1.43 µM (Km) | [4] |
| Tofacitinib | 7.7 | 1.65 | 22.85 | 29.48 | Pan-JAK inhibitor | Not Specified | [5] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 selective | Not Specified | [6] |
| Upadacitinib | 43 | 210 | 2300 | 4500 | JAK1 selective | Not Specified | [7] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 selective | Not Specified | [7] |
| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | Highly JAK3 selective | 1 mM | [4] |
Note: Direct comparison of IC₅₀ values should be made with caution as they were determined in separate studies under potentially different assay conditions.
In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Inhibitor | Dose | Route of Administration | Key Findings | Source |
| Z583 | 3 mg/kg | Oral | Significantly blocked the development of inflammatory response. | [8] |
| Tofacitinib (CP-690,550) | 1.5-15 mg/kg/day | Osmotic mini-pump infusion | Dose-dependently decreased disease endpoints with >90% reduction at the highest dose. ED₅₀ of ~1.5 mg/kg/day. | [9] |
| Baricitinib | 3 mg/kg | Oral | Attenuated the progression of arthritis. | [10] |
| LW402 (JAK1 inhibitor) | Not Specified | Oral | Dose-dependent improvement in paw swelling and reduction in inflammatory-cell infiltration. | [5] |
| INCB028050 (JAK1/2 inhibitor) | 10 mg/kg | Oral (twice daily) | Significant efficacy in improving clinical, histologic, and radiographic signs of disease. | [6] |
Note: The efficacy of different inhibitors is difficult to compare directly due to variations in the experimental designs of the cited studies.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) are used. A biotinylated peptide substrate is prepared in a kinase reaction buffer.
-
Compound Dilution: The test compound (e.g., Z583) is serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are mixed in the wells of a microplate. The test compound dilutions are then added to the respective wells. The reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection: The reaction is stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate is added. The plate is incubated to allow for binding.
-
Data Acquisition: The plate is read using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Phospho-STAT (p-STAT) Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the functional inhibition of JAK-STAT signaling in a cellular context.
Methodology:
-
PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Compound Treatment: PBMCs are resuspended in culture medium and pre-incubated with various concentrations of the JAK inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/3-STAT5, IL-6 for JAK1/2-STAT3, or IFN-γ for JAK1/2-STAT1) for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: The stimulation is stopped by fixing the cells with formaldehyde. Following fixation, the cells are permeabilized with ice-cold methanol to allow for intracellular antibody staining.
-
Antibody Staining: The permeabilized cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations like T cells, B cells, and monocytes) and an antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT5).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the p-STAT signal is measured within the gated cell populations.
-
Data Analysis: The percentage of inhibition of p-STAT is calculated for each inhibitor concentration relative to the vehicle-treated, cytokine-stimulated control. IC₅₀ values are then determined.[8][11][12][13]
Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the in vivo efficacy of a therapeutic agent in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animal Model: DBA/1 mice, which are susceptible to CIA, are typically used.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Drug Administration: Treatment with the test compound (e.g., Z583) or vehicle is initiated either prophylactically (before disease onset) or therapeutically (after disease onset) and is typically administered daily via oral gavage or other appropriate routes.
-
Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 2-3 times per week) by a blinded observer. Clinical signs such as paw swelling (measured with a caliper), erythema, and joint stiffness are scored for each paw on a scale of 0-4. The scores for all four paws are summed to give a total clinical score per mouse.
-
Histopathological Analysis: At the end of the study, mice are euthanized, and their paws are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity. A blinded pathologist scores the sections for inflammation, pannus formation, cartilage damage, and bone erosion.[14][15][16][17][18]
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway, a key target for RA therapies.
Experimental Workflow for JAK Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of JAK inhibitors in RA models.
Comparative Logic of JAK Inhibitor Selectivity
Caption: Comparison of selectivity profiles among different JAK inhibitors.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. inotiv.com [inotiv.com]
- 15. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 16. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinome Profiling of a Selective JAK3 Covalent Inhibitor
This guide provides a comparative analysis of a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3), herein referred to as JAK3 Covalent Inhibitor (Compound 9) , against other JAK inhibitors. The development of selective JAK3 inhibitors is a significant area of research for treating autoimmune diseases and cancer, as JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling.[1] Traditional ATP-competitive inhibitors often struggle to achieve high selectivity among the highly conserved JAK family members (JAK1, JAK2, JAK3, and TYK2).[2][3] Covalent inhibitors that target a unique cysteine residue (Cys909) in the ATP-binding site of JAK3 offer a promising strategy to achieve high selectivity.[3][4][5]
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity (IC50) of JAK3 Covalent Inhibitor (Compound 9) against JAK family kinases and key off-target kinases identified through kinome scanning. For comparison, data for Tofacitinib, a pan-JAK inhibitor, is also included. Lower IC50 values indicate higher potency.
| Kinase Target | JAK3 Covalent Inhibitor (Compound 9) IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK3 | 4.8 | Potent |
| JAK1 | >3000 | Potent |
| JAK2 | >3000 | Potent |
| TYK2 | - | - |
| FLT3 | 13 | - |
| TTK | 49 | - |
| BLK | 157 | - |
| TXK | 36 | - |
Data for Compound 9 is derived from biochemical and cellular assays.[4] Tofacitinib is known to be a potent inhibitor of JAK1 and JAK2 in addition to JAK3.[1][4]
Kinome-wide Selectivity
Kinome profiling of JAK3 Covalent Inhibitor (Compound 9) against a panel of 456 kinases demonstrated excellent overall selectivity.[4] The primary off-targets identified were fms-related tyrosine kinase 3 (FLT3) and several members of the TEC family of kinases.[4] This high degree of selectivity is attributed to the covalent interaction with the Cys909 residue, which is not present in other JAK family members.[3][6] In cellular assays using transformed Ba/F3 cells dependent on specific JAK kinases for proliferation, Compound 9 selectively inhibited the JAK3-dependent cells with an IC50 of 69 nM, while showing no significant effect on other JAK-dependent cell lines at concentrations below 3.0 μM.[4]
Experimental Protocols
Kinome Profiling (Competition Binding Assay)
The selectivity of JAK3 Covalent Inhibitor (Compound 9) was assessed using a competitive binding assay, such as the KINOMEscan™ platform. This method quantifies the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.
Workflow:
-
Immobilization: An active-site directed ligand is immobilized on a solid support.
-
Competition: A test compound (e.g., JAK3 Covalent Inhibitor) is incubated with the DNA-tagged kinase and the immobilized ligand.
-
Binding: If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration. A lower percentage indicates stronger binding of the test compound.
Cellular Proliferation Assay (Ba/F3 Cells)
The cell-based selectivity of the inhibitor was determined using Ba/F3 cells, a murine pro-B cell line that can be engineered to depend on the activity of a specific cytokine receptor and its associated JAK kinase for survival and proliferation.
Methodology:
-
Cell Lines: Individual Ba/F3 cell lines are generated, each expressing a construct that renders its proliferation dependent on a specific JAK kinase (e.g., TEL-JAK1, TEL-JAK2, TEL-JAK3).
-
Treatment: The different Ba/F3 cell lines are treated with a range of concentrations of the test inhibitor.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for effects on proliferation.
-
Viability Measurement: Cell viability is assessed using a standard method, such as the addition of a reagent that measures ATP content (indicating metabolically active cells) or a dye that stains viable cells.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in cell proliferation (IC50) is calculated for each cell line. This allows for a direct comparison of the inhibitor's potency against different JAK kinases in a cellular context.
Visualizations
JAK3 Signaling Pathway
Caption: JAK3 signaling pathway initiated by cytokine binding.
Kinome Profiling Experimental Workflow
Caption: Workflow for a competitive binding-based kinome scan.
References
- 1. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 6. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Covalent JAK3 Inhibitors Versus Other JAK Inhibitors on Long-Term Effects
This guide provides a detailed comparison of the mechanistic properties and long-term effects of emerging selective covalent Janus Kinase 3 (JAK3) inhibitors against established, clinically approved JAK inhibitors. The analysis is intended for researchers, scientists, and drug development professionals to objectively assess the potential advantages and current limitations of this targeted therapeutic strategy.
Introduction to JAK-STAT Signaling and Inhibition
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is integral to the JAK-STAT signaling pathway, a critical circuit for immune cell development, activation, and function.[1][2] Cytokine binding to specific receptors activates associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs translocate to the nucleus to modulate gene transcription, driving inflammatory and immune responses.[3]
Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, making JAKs a prime therapeutic target.[4] First-generation JAK inhibitors, such as Tofacitinib and Ruxolitinib, are considered "pan-JAK" or non-selective, inhibiting multiple family members.[5][6] Second-generation inhibitors, like Upadacitinib and Filgotinib, offer greater selectivity, primarily for JAK1.[5][7][8]
A newer strategy involves the development of covalent inhibitors that selectively target JAK3.[4] Unlike other JAKs, JAK3 expression is largely restricted to hematopoietic cells, and it plays an essential role in immune function by pairing with the common gamma chain (γc) of cytokine receptors.[1][3][4] This restricted expression profile makes selective JAK3 inhibition a promising approach to minimize off-target effects associated with broader JAK inhibition.[4]
Covalent JAK3 Inhibitors: A Highly Selective Mechanism
The high structural similarity in the ATP-binding sites of JAK family members makes achieving selectivity with traditional, reversible inhibitors challenging.[8][9] Covalent inhibitors overcome this by targeting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3 but not in JAK1, JAK2, or TYK2, where a serine occupies the equivalent position.[4][8][9]
These inhibitors typically feature an electrophilic "warhead," such as an acrylamide group, that forms a permanent covalent bond with the Cys909 thiol.[4][10] This irreversible binding leads to potent and highly selective inhibition of JAK3.[9] While a specific compound named "JAK3 covalent inhibitor-2" is not commercially established, numerous investigational compounds (e.g., Compound 9, Compound 45, Ritlecitinib) exemplify this class.[1][10][11]
Comparative Kinase Selectivity
The primary advantage of covalent JAK3 inhibitors is their exquisite selectivity. Preclinical data demonstrates that these compounds potently inhibit JAK3 with minimal activity against other JAKs, in stark contrast to pan-JAK and even JAK1-selective inhibitors.
| Inhibitor | Type | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity Profile |
| Compound 9 | Covalent JAK3 | >3000 | >3000 | 69 | >3000 | Highly JAK3 selective[1] |
| Tofacitinib | Pan-JAK (Reversible) | 112 | 20 | 1 | >3400 | JAK3 > JAK2 > JAK1[6] |
| Ruxolitinib | JAK1/2 (Reversible) | 3.3 | 2.8 | 428 | 19 | JAK1/2 > TYK2 > JAK3[6] |
| Upadacitinib | JAK1 (Reversible) | 43 | 110 | 2300 | 4400 | JAK1 selective[8] |
| Filgotinib | JAK1 (Reversible) | 10 | 28 | 810 | 116 | JAK1 selective[7][12] |
| (Note: IC₅₀ values are compiled from multiple in vitro assays and may vary based on experimental conditions.) |
Long-Term Effects: Known Risks of Approved Inhibitors vs. Hypothesized Profile of Covalent JAK3 Inhibitors
Long-term extension studies of approved JAK inhibitors have provided a clear picture of their safety profiles. These effects are often linked to the inhibition of multiple JAK-mediated cytokine pathways. The theoretical long-term benefit of a highly selective covalent JAK3 inhibitor is the avoidance of adverse events tied to JAK1 and JAK2 inhibition.
Known Long-Term Effects of Pan-JAK and JAK1/2 Inhibitors
Clinical data from studies lasting up to 9.5 years reveals consistent patterns of adverse events for inhibitors like Tofacitinib, Ruxolitinib, and Upadacitinib.[13]
-
Serious Infections: Inhibition of multiple cytokine pathways can lead to immunosuppression, increasing the risk of serious infections, including opportunistic infections and tuberculosis.[13][14][15] Rates of serious infections are a key monitoring parameter in long-term use.[13][16]
-
Herpes Zoster (Shingles): A notably increased risk of herpes zoster reactivation is a class-wide effect of JAK inhibitors.[17][18][19]
-
Malignancy: Concerns exist regarding an increased risk of malignancies, particularly lymphoma and non-melanoma skin cancer (NMSC).[14][17][20]
-
Major Adverse Cardiovascular Events (MACE) and Thrombosis: Post-marketing studies have highlighted a potential increased risk of MACE and venous thromboembolism (VTE), such as deep vein thrombosis and pulmonary embolism, particularly in older patients with existing cardiovascular risk factors.[14][20][21]
-
Hematologic Effects: Inhibition of JAK2, which is critical for erythropoiesis and thrombopoiesis, can lead to anemia and thrombocytopenia, as seen with Ruxolitinib.[22][23]
-
Metabolic Changes: Increases in lipid levels and creatine phosphokinase (CPK) are also observed.[17][21]
Long-Term Safety Data for Approved JAK Inhibitors (Incidence Rates)
The following table summarizes long-term safety data from extension studies of several approved JAK inhibitors.
| Adverse Event of Special Interest | Tofacitinib (RA)[24] | Upadacitinib (RA)[17] | Filgotinib (RA)[18] | Ruxolitinib (Myelofibrosis)[22][23] |
| Patient-Years of Exposure | 22,875 | ~7,000 (Integrated) | ~2,500 (DARWIN 3) | ~1,100 (COMFORT-I) |
| Serious Infections (IR) | 2.5 | Generally similar to comparators | 1.3 | N/A (Focus on hematologic AEs) |
| Herpes Zoster (IR) | 3.6 | Higher than comparators | 1.3 - 1.5 | 10.3% (cumulative incidence) |
| Malignancy (excl. NMSC) (IR) | 0.8 | Generally similar to comparators | 0.5 - 0.6 | 5 patients (AML) |
| NMSC (IR) | 0.6 | Higher than comparators | 0.1 - 0.3 | 7.7% (basal cell carcinoma) |
| MACE (IR) | 0.4 | Generally similar to comparators | 0.2 | N/A |
| VTE (IR) | 0.3 | Generally similar to comparators | N/A | N/A |
| (IR = Incidence Rate per 100 patient-years. Data is from different study populations and trial designs and should not be directly compared across drugs.) |
Hypothesized Long-Term Profile of Covalent JAK3 Inhibitors
Currently, no long-term clinical data for covalent JAK3 inhibitors is available. However, based on their high selectivity, a distinct and potentially safer long-term profile can be hypothesized:
-
Reduced Hematologic Toxicity: By sparing JAK2, covalent JAK3 inhibitors are expected to have a minimal impact on red blood cell and platelet production, avoiding the anemia and thrombocytopenia associated with less selective inhibitors.
-
Potentially Lower Systemic Risks: JAK1 is broadly involved in signaling for many pro-inflammatory cytokines. Sparing JAK1 might reduce the overall burden of immunosuppression and could potentially lower the risks of certain infections or metabolic changes seen with pan-JAK or JAK1-selective agents.
-
Focused Immunosuppression: As JAK3 is crucial for T-cell, B-cell, and NK-cell development and function, the primary long-term effects would be centered on the adaptive immune system.[3] While this is the intended therapeutic effect, it will still require monitoring for specific types of infections.
-
Unknown Long-Term Risks: The long-term consequences of potent and continuous JAK3 inhibition are not yet known and can only be determined through rigorous, long-term clinical trials.
Experimental Protocols
The data presented in this guide are derived from standardized in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (for IC₅₀ Determination)
This assay directly measures an inhibitor's ability to block the enzymatic activity of purified JAK isoforms.
-
Reagents: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; peptide substrate (e.g., IRS1-derived peptide); ATP; inhibitor compound at various concentrations; assay buffer.
-
Procedure: a. The JAK enzyme is pre-incubated with serially diluted concentrations of the inhibitor compound (or DMSO as a vehicle control) in an assay plate for a defined period (e.g., 30-60 minutes) at room temperature. This step is critical for covalent inhibitors to allow for bond formation. b. The kinase reaction is initiated by adding a mix of the peptide substrate and ATP. c. The reaction proceeds for 60-120 minutes at 30°C. d. The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified using a detection reagent. Detection methods include fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[25] e. The resulting signal is plotted against the inhibitor concentration, and the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) is calculated using non-linear regression.
Cellular Assay for JAK3 Potency (Ba/F3 Cell Proliferation)
This assay determines an inhibitor's effectiveness within a cellular context. Ba/F3 cells, which are dependent on cytokine signaling for survival and proliferation, are engineered to express specific JAKs.
-
Cell Lines: Ba/F3 cell lines engineered to depend on a specific JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3).
-
Procedure: a. Cells are seeded in microplates and starved of cytokines. b. The cells are pre-treated with various concentrations of the inhibitor for 1-3 hours.[1] c. Proliferation is stimulated by adding the relevant cytokine (e.g., IL-2). d. Cells are incubated for 48-72 hours. e. Cell viability and proliferation are measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay. f. The IC₅₀ is calculated as the concentration of the inhibitor that reduces cell proliferation by 50%.
Covalent Binding Confirmation Assays
-
Washout Experiment: To confirm irreversible binding, JAK3-dependent cells are treated with a covalent inhibitor for a set time. The cells are then washed thoroughly to remove any unbound compound and resuspended in fresh media. If the inhibition of signaling (e.g., STAT phosphorylation) persists after washout, it indicates irreversible, covalent binding.[11]
-
Mass Spectrometry: Purified JAK3 enzyme is incubated with the covalent inhibitor. The resulting complex is analyzed by mass spectrometry. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct between the enzyme and the compound.[9]
Conclusion
The landscape of JAK inhibition is evolving towards greater selectivity to improve the benefit-risk profile of this therapeutic class.
-
Established JAK Inhibitors (Pan-JAK and JAK1-selective) have proven efficacy in treating autoimmune diseases, but their long-term use is associated with a range of adverse events, including infections, herpes zoster, and potential cardiovascular risks, which are attributable to their broader inhibitory activity.[16][17][18][19]
-
Covalent JAK3 Inhibitors represent a promising next-generation approach. Preclinical data showcases their ability to achieve high selectivity by targeting the unique Cys909 residue in JAK3.[4][9] This mechanism provides a strong rationale for a differentiated safety profile, with a hypothesized reduction in hematologic, metabolic, and other off-target effects linked to JAK1 and JAK2 inhibition.
However, the long-term effects of potent and selective JAK3 inhibition in humans remain unknown. While this strategy holds the potential for a safer immunomodulatory therapy, this can only be validated through comprehensive and long-duration clinical trials. For now, they provide a valuable set of tool compounds to further probe JAK3-dependent biology.[11]
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK1 selective inhibitors versus pan-JAK inhibitors: comparative real-world study of drug retention in chronic inflammatory arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term safety of tofacitinib up to 9.5 years: a comprehensive integrated analysis of the rheumatoid arthritis clinical development programme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. drugs.com [drugs.com]
- 16. Long-term safety of tofacitinib for the treatment of rheumatoid arthritis up to 8.5 years: integrated analysis of data from the global clinical trials | Annals of the Rheumatic Diseases [ard.bmj.com]
- 17. hcplive.com [hcplive.com]
- 18. Safety and Efficacy of Filgotinib: Up to 4-year Results From an Open-label Extension Study of Phase II Rheumatoid Arthritis Programs | The Journal of Rheumatology [jrheum.org]
- 19. Long-term adverse event risks of oral JAK inhibitors versus immunomodulators: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Study Examines Tofacitinib’s Long-Term Cardiovascular Risk & More - The Rheumatologist [the-rheumatologist.org]
- 21. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 22. ascopubs.org [ascopubs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of JAK3 Covalent Inhibitor-2
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "JAK3 covalent inhibitor-2" was found in public databases. The following disposal procedures are based on general guidelines for the safe handling of similar laboratory chemicals, particularly covalent inhibitors and compounds with potential hazards. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. Covalent inhibitors, by their nature, are reactive compounds designed to form a stable bond with their target protein. This reactivity necessitates careful handling to prevent unintended reactions.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.
-
Body Protection: A fully buttoned laboratory coat should be worn at all times.
Engineering Controls:
-
All work with the compound, especially when in powdered form or when creating solutions, should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.
II. Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with the inhibitor, including unused compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and empty containers. Place these materials in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the inhibitor in a separate, compatible, and leak-proof hazardous waste container. The container should be clearly labeled with the chemical name and concentration.
-
Sharps Waste: Any needles or other sharps contaminated with the inhibitor should be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Waste Container Labeling
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first item is added.
-
The label should clearly identify the contents, including the full chemical name ("this compound") and any solvents present.
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.
Step 4: Arranging for Disposal
-
Once the waste container is full or is no longer being used, contact your institution's EHS department to arrange for pickup and disposal.
-
Follow all institutional procedures for chemical waste collection requests.
III. Summary of Safety and Disposal Information
| Parameter | Guideline | Citation |
| Personal Protective Equipment | Chemical safety goggles, nitrile gloves, lab coat. | [1] |
| Engineering Controls | Use a certified chemical fume hood for all manipulations. | [1] |
| Solid Waste Disposal | Collect in a labeled, sealed hazardous waste container. | [1][2] |
| Liquid Waste Disposal | Collect in a labeled, sealed, compatible hazardous waste container. | [2][3] |
| Empty Container Disposal | Manage as hazardous waste; do not rinse. Attach a hazardous waste label. | [1] |
| Spill Cleanup | Use appropriate absorbent material for liquids. For solids, carefully collect to avoid dust. Decontaminate the area and dispose of all cleanup materials as hazardous waste. | [4] |
IV. JAK-STAT Signaling Pathway
JAK3 inhibitors function by blocking the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the cell nucleus, where they regulate gene expression involved in inflammation and immunity.[5][6][7][8] The diagram below illustrates a simplified workflow of this pathway.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
V. Experimental Protocols: General Handling of Covalent Inhibitors
While a specific protocol for "this compound" is unavailable, the following general steps should be followed when working with covalent inhibitors in a laboratory setting.
1. Reconstitution of the Compound:
-
Before opening, centrifuge the vial to ensure all powder is at the bottom.
-
In a chemical fume hood, carefully open the vial.
-
Add the appropriate solvent (as specified by the manufacturer, typically DMSO for kinase inhibitors) to the desired concentration.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
2. Preparation of Working Solutions:
-
Perform all dilutions within the chemical fume hood.
-
Use calibrated pipettes and fresh tips for each dilution to ensure accuracy and prevent cross-contamination.
-
Clearly label all tubes with the compound name, concentration, solvent, and date.
3. Inactivation and Decontamination of Labware:
-
Due to the reactive nature of covalent inhibitors, it is good practice to decontaminate non-disposable labware that has come into contact with the concentrated compound.
-
A common method is to rinse the glassware with a solution that can react with and inactivate the electrophilic group (e.g., a solution containing a nucleophile like N-acetylcysteine or glutathione), followed by standard washing procedures. Consult your EHS for approved decontamination methods. All decontamination rinsates should be collected as hazardous waste.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ehs.unl.edu [ehs.unl.edu]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. cusabio.com [cusabio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
